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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7β-Hydroxymethyl Drospirenone

Introduction Drospirenone (DRSP), a fourth-generation synthetic progestin, is a cornerstone of modern oral contraceptives and hormone replacement therapies.[1] Its unique pharmacological profile, distinguished by potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Drospirenone (DRSP), a fourth-generation synthetic progestin, is a cornerstone of modern oral contraceptives and hormone replacement therapies.[1] Its unique pharmacological profile, distinguished by potent antimineralocorticoid and antiandrogenic activities, closely mimics that of endogenous progesterone.[2] The complex, multi-step synthesis of Drospirenone, like any active pharmaceutical ingredient (API), inevitably leads to the formation of process-related impurities and metabolites that must be rigorously identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of 7β-Hydroxymethyl Drospirenone, a principal impurity and metabolite of Drospirenone, also identified as Drospirenone EP Impurity B.[3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, plausible synthetic origins, analytical methodologies for detection and quantification, and the current understanding of its pharmacological and toxicological significance.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of 7β-Hydroxymethyl Drospirenone is fundamental to developing appropriate analytical methods and understanding its behavior in pharmaceutical formulations and biological systems.

Molecular Structure

7β-Hydroxymethyl Drospirenone is a steroidal derivative that retains the core tetracyclic structure of its parent compound, Drospirenone.[4] The defining modification is the introduction of a hydroxymethyl group (-CH₂OH) at the C7 position of the steroid backbone in a β-stereochemical orientation.[4]

Key Structural Features:

  • Core Steroid Nucleus: A pregnane skeleton with a Δ4-3-keto moiety in the A-ring, crucial for its progestogenic activity.

  • 17α-Spirolactone Ring: A γ-lactone ring fused at the C17 position.

  • Cyclopropane Rings: Two methylene bridges at the 6β,7β and 15β,16β positions, which are characteristic of Drospirenone's unique structure.

  • 7β-Hydroxymethyl Group: The primary differentiating feature, which significantly influences the molecule's polarity and chemical reactivity.[4]

The absolute stereochemistry and structural identifiers are summarized in the table below.

IdentifierValueSource
IUPAC Name (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'S)-18'-(hydroxymethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione[5]
CAS Number 3068810-10-3[6]
Molecular Formula C₂₄H₃₂O₄[3][4]
Molecular Weight 384.51 g/mol [3][4]
Synonyms Drospirenone EP Impurity B, 7-Hydroxymethyl drospirenone[3][7]
InChIKey SHFCXGNTMGPRSS-MQSRJSRPSA-N[3]
Physicochemical Properties

The introduction of the hydroxyl group at the 7β position imparts distinct physicochemical properties compared to the parent Drospirenone molecule. This modification enhances polarity, which has direct implications for solubility, chromatographic behavior, and metabolic clearance.[4]

PropertyValue / DescriptionSource
Appearance White or almost white powder[7]
Melting Point Approximately 202–205 °C[4]
Solubility Soluble in organic solvents such as methanol and ethanol; limited solubility in water.[4]
Stability The lactone moiety may undergo hydrolysis under strongly acidic or basic conditions. The Δ4-3-keto group is known to be photosensitive. Recommended storage is at 2-8°C.[4][6]
XLogP3 (Computed) 2.7[5]

Synthesis and Formation

7β-Hydroxymethyl Drospirenone is not typically a target for de novo synthesis but rather a byproduct formed during the manufacturing of Drospirenone or as a metabolite. Its formation can be attributed to hydroxylation reactions, which can occur both chemically and enzymatically.

Plausible Synthetic Pathway

While specific patents detailing the synthesis of this impurity are not available, its formation can be logically deduced from the known chemistry of steroid synthesis. The most probable route is the hydroxylation of a Drospirenone precursor. One potential pathway involves the use of cytochrome P450 enzymes, which are known to selectively hydroxylate steroid substrates at specific positions.

Caption: Plausible formation of 7β-Hydroxymethyl Drospirenone via hydroxylation.

G Drospirenone_precursor Drospirenone or Precursor Hydroxylation Hydroxylation (e.g., Cytochrome P450) Drospirenone_precursor->Hydroxylation Product 7β-Hydroxymethyl Drospirenone Hydroxylation->Product

This hydroxylation step is a critical consideration during process development for Drospirenone, as reaction conditions must be optimized to minimize the formation of this and other related impurities.

Metabolic Pathway

Drospirenone undergoes extensive metabolism in the body. While the two major metabolites are the pharmacologically inactive acid form of DRSP and 4,5-dihydrodrospirenone-3-sulfate, oxidative metabolism catalyzed by cytochrome P450 enzymes also occurs.[8] It is through this oxidative pathway that 7β-Hydroxymethyl Drospirenone is likely formed as a metabolite.

Analytical Characterization

The robust detection and quantification of 7β-Hydroxymethyl Drospirenone are paramount for quality control of the Drospirenone API and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the gold-standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating 7β-Hydroxymethyl Drospirenone from the parent drug and other process-related impurities.

Expertise & Experience: Why RP-HPLC? Reversed-phase chromatography is the method of choice due to the moderately non-polar nature of the steroid backbone, which allows for excellent retention and separation on a C18 stationary phase. The increased polarity of 7β-Hydroxymethyl Drospirenone compared to Drospirenone results in a shorter retention time, enabling effective resolution from the main API peak. A gradient elution is typically employed to ensure that all impurities, with a wide range of polarities, are eluted and detected within a reasonable run time.

Experimental Protocol: Representative RP-HPLC Method for Impurity Profiling

  • Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start at a lower percentage of Acetonitrile, ramping up to elute more non-polar components. For example:

    • 0-10 min: 40% B

    • 10-30 min: 40% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: 80% to 40% B

    • 40-45 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Drospirenone sample in a suitable diluent (e.g., a 1:1 mixture of Acetonitrile and Water) to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of 7β-Hydroxymethyl Drospirenone at a known concentration (e.g., as per ICH guidelines for reporting thresholds) in the same diluent.

Caption: General workflow for HPLC analysis of Drospirenone impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Drospirenone Sample (0.5 mg/mL in ACN:H2O) inject Inject into HPLC System prep_sample->inject prep_std Prepare 7β-Hydroxymethyl Drospirenone Standard prep_std->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (245 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate quantify Quantify Impurity vs. Standard integrate->quantify

UPLC-MS/MS for Bioanalysis

For the quantification of 7β-Hydroxymethyl Drospirenone as a metabolite in biological matrices like human plasma, a highly sensitive and selective method such as UPLC-MS/MS is required.

Expertise & Experience: The Power of UPLC-MS/MS The complexity of biological matrices necessitates a robust sample preparation step, often solid-phase extraction (SPE), to remove interfering substances. UPLC provides faster analysis times and better resolution than traditional HPLC. Tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even at very low concentrations.

Pharmacological and Toxicological Considerations

As an impurity, the primary goal is to ensure that levels of 7β-Hydroxymethyl Drospirenone are kept below established safety thresholds. The toxicological profile of any impurity is a critical component of the overall safety assessment of an API.

Pharmacological Profile

The parent compound, Drospirenone, is a potent progestin with antimineralocorticoid and antiandrogenic activity. The major metabolites of Drospirenone are generally considered to be pharmacologically inactive.[8] There is currently limited publicly available data specifically detailing the pharmacological activity of 7β-Hydroxymethyl Drospirenone. However, given its structural similarity to the parent compound, it is a subject of interest in ongoing pharmacological research.

Toxicological Assessment

The safety of pharmaceutical products is contingent on the control of impurities. Regulatory bodies require that impurities above a certain threshold be characterized and their potential toxicity evaluated.

There is a scarcity of specific toxicological data for 7β-Hydroxymethyl Drospirenone. However, a Pharmacology/Toxicology review by the FDA for a Drospirenone-containing product mentions genotoxicity studies on a batch of Drospirenone spiked with an unnamed impurity. In a mouse micronucleus assay, this spiked batch showed an increase in micronucleated erythrocytes, suggesting an "equivocal clastogenic potential". While this impurity is not explicitly identified as 7β-Hydroxymethyl Drospirenone, this finding underscores the critical importance of controlling all impurities during drug manufacturing. It highlights the principle that even structurally similar compounds can exhibit different toxicological profiles, and rigorous testing is necessary to ensure patient safety.

Conclusion

7β-Hydroxymethyl Drospirenone is a key impurity and metabolite of Drospirenone, distinguished by the addition of a hydroxymethyl group at the 7β position. This structural modification increases its polarity, influencing its physicochemical properties and chromatographic behavior. While it is primarily formed as a byproduct of Drospirenone synthesis or metabolism, its presence must be carefully monitored using robust analytical techniques like RP-HPLC to ensure the quality and safety of the final drug product. Although specific pharmacological and toxicological data for 7β-Hydroxymethyl Drospirenone are limited, the principles of impurity qualification necessitate its control to within acceptable limits. Further research into the biological activity of this and other Drospirenone-related compounds will continue to provide a more complete understanding of their potential impact.

References

  • EvitaChem. (n.d.). Buy 7β-Hydroxymethyl Drospirenone (EVT-1500133).
  • European Directorate for the Quality of Medicines & HealthCare. (2014, April 2). DROSPIRENONE Drospirenonum.
  • Raheja, K. L. (2006, March 15). Pharmacology/Toxicology Review. U.S.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 6,7-Epidrospirenone.
  • SIELC Technologies. (n.d.). Separation of Drospirenone on Newcrom R1 HPLC column.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Clearsynth. (n.d.). Drospirenone EP Impurtiy B | CAS No. 3068810-10-3.
  • Sutar, S. B., et al. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Pharmaffiliates. (n.d.). Drospirenone - Impurity B| Chemical Name : 7β-hydroxymethyl derivative.
  • National Center for Biotechnology Information. (n.d.). 7-Hydroxymethyl drospirenone.
  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.
  • Wikipedia. (n.d.). Drospirenone.
  • Crljen, V., & Mueck, A. O. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • LGC Standards. (n.d.). 7b-Hydroxymethyl Drospirenone.
  • Patsnap. (2021, September 14). Synthesis method of drospirenone. Eureka.
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (2023, January 15).
  • Google Patents. (n.d.). US6933395B1 - PROCESSING FOR PRODUCING OF DROSPIRENONE....
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Drospirenone.
  • Cleanchem. (n.d.).
  • U.S. Food and Drug Administration. (2020, December 4). 214154Orig1s000.
  • ResearchGate. (2025, December 15). (PDF) Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study.
  • Global Substance Registration System. (n.d.). 7-HYDROXYMETHYL DROSPIRENONE.
  • New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. (2021, October 3).
  • Waters. (n.d.). MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids.
  • Chromatography Today. (n.d.).
  • QPS. (n.d.).

Sources

Exploratory

7β-Hydroxymethyl Drospirenone CAS number and molecular weight

An In-Depth Technical Guide to 7β-Hydroxymethyl Drospirenone for Researchers and Drug Development Professionals Introduction 7β-Hydroxymethyl Drospirenone is a critical molecule in the landscape of steroidal pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7β-Hydroxymethyl Drospirenone for Researchers and Drug Development Professionals

Introduction

7β-Hydroxymethyl Drospirenone is a critical molecule in the landscape of steroidal pharmaceuticals, primarily recognized as a significant impurity and metabolite of Drospirenone.[1] Drospirenone, a synthetic progestin, is a cornerstone of modern hormonal contraceptives and menopausal hormone therapy.[2][3][4][5] Its unique pharmacological profile, which includes antimineralocorticoid and antiandrogenic activities, sets it apart from other progestogens, making it structurally and functionally more akin to natural progesterone.[2][3][6] Given the therapeutic importance of Drospirenone, a thorough understanding of its related substances, such as 7β-Hydroxymethyl Drospirenone, is paramount for ensuring drug purity, safety, and efficacy. This guide provides a comprehensive technical overview of 7β-Hydroxymethyl Drospirenone, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of 7β-Hydroxymethyl Drospirenone are summarized in the table below. A clear understanding of these properties is the foundation for its synthesis, analytical detection, and toxicological assessment.

PropertyValueSource(s)
CAS Number 3068810-10-3[1][7]
Molecular Formula C₂₄H₃₂O₄[1][8][9]
Molecular Weight 384.51 g/mol [1][8][9][10][11]
Synonyms 7β-(Hydroxymethyl)-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone; Drospirenone EP Impurity B; 7-Hydroxymethyl drospirenone[1][11][12]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide

Synthesis and Manufacturing

The synthesis of 7β-Hydroxymethyl Drospirenone is primarily approached through two main routes: enzymatic transformation and chemical synthesis. The choice of method often depends on the desired yield, purity, and scalability.

Enzymatic Synthesis

One of the more elegant and specific methods for synthesizing 7β-Hydroxymethyl Drospirenone involves the use of cytochrome P450 enzymes.[1] These enzymes are known for their ability to perform highly regioselective and stereoselective hydroxylations on complex steroid scaffolds. Advances in protein engineering have enabled the development of P450 variants with enhanced selectivity for the C-7β position of the drospirenone core structure.[1] This biocatalytic approach offers the advantage of milder reaction conditions and reduced formation of unwanted byproducts compared to traditional chemical methods.

Chemical Synthesis

Chemical synthesis routes to 7β-Hydroxymethyl Drospirenone often involve multi-step processes starting from a suitable drospirenone precursor.[13][14] A common strategy involves the introduction of a functional group at the C-7 position that can be subsequently converted to a hydroxymethyl group. For instance, a facile approach to introduce a 6β,7β-methylene group in drospirenone has been reported, which could be a potential precursor for further functionalization.[13][14]

Hypothetical Synthesis Workflow

Below is a conceptual workflow for the synthesis of 7β-Hydroxymethyl Drospirenone, illustrating a potential multi-step chemical synthesis approach.

Synthesis_Workflow Conceptual Synthesis Workflow for 7β-Hydroxymethyl Drospirenone Start Drospirenone Precursor Step1 Introduction of a functional group at C-7 Start->Step1 Reagents for C-7 functionalization Step2 Modification of the functional group Step1->Step2 Intermediate 1 Step3 Formation of the hydroxymethyl group Step2->Step3 Intermediate 2 Purification Chromatographic Purification Step3->Purification Crude Product FinalProduct 7β-Hydroxymethyl Drospirenone Purification->FinalProduct Purity >98%

Caption: A conceptual diagram illustrating the key stages in a potential chemical synthesis of 7β-Hydroxymethyl Drospirenone.

Analytical Characterization

The accurate detection and quantification of 7β-Hydroxymethyl Drospirenone are crucial for quality control in the manufacturing of Drospirenone. The primary analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Photodiode Array (PDA) detection.[15] For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[15]

RP-HPLC Method for Quantification

A robust and validated stability-indicating RP-HPLC method is essential for the routine analysis of Drospirenone and its impurities.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[16]

    • Detection Wavelength: Monitoring at a wavelength where both Drospirenone and 7β-Hydroxymethyl Drospirenone exhibit significant absorbance, such as 245 nm.[16]

    • Injection Volume: 10 µL.[16]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 7β-Hydroxymethyl Drospirenone reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the Drospirenone drug substance or product in the diluent to a known concentration.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to 7β-Hydroxymethyl Drospirenone based on its retention time relative to the reference standard.

    • Quantify the amount of the impurity using the peak area and an external standard calibration curve.

Analytical Workflow Visualization

The following diagram outlines the typical workflow for the analytical characterization of 7β-Hydroxymethyl Drospirenone in a pharmaceutical sample.

Analytical_Workflow Analytical Workflow for 7β-Hydroxymethyl Drospirenone Sample Drospirenone Sample (Drug Substance or Product) Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC Detection UV/PDA Detection HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Chromatogram Report Analytical Report (Purity Assessment) Quantification->Report

Caption: A flowchart depicting the standard procedure for the analysis of 7β-Hydroxymethyl Drospirenone in pharmaceutical samples.

Role in Drug Development and Quality Control

As a known impurity of Drospirenone, 7β-Hydroxymethyl Drospirenone serves as a critical quality attribute that must be monitored and controlled during the drug manufacturing process.[1] Its presence beyond specified limits can have implications for the safety and efficacy of the final drug product. Therefore, it is used as an impurity marker in quality control laboratories to ensure product purity.[1]

Furthermore, in the realm of pharmacological research, 7β-Hydroxymethyl Drospirenone is a valuable tool for investigating the metabolic pathways of Drospirenone.[1] Studying its formation and potential biological activity helps in building a comprehensive understanding of the in vivo behavior of the parent drug.

Conclusion

7β-Hydroxymethyl Drospirenone, while primarily known as an impurity and metabolite, plays a significant role in the development and quality control of Drospirenone-containing pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for ensuring the quality, safety, and efficacy of these widely used medications. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working in the field of steroidal drug development.

References

  • gsrs. (n.d.). 7-HYDROXYMETHYL DROSPIRENONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS NO : 2896199-04-3 | Product Name : Drospirenone - Impurity I| Chemical Name : 7β-hydroxymethyldiene derivative. Retrieved from [Link]

  • Axios Research. (n.d.). Drospirenone EP Impurity B (7-hydroxymethyl Drospirenone). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Drospirenone - Impurity B| Chemical Name : 7β-hydroxymethyl derivative. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Drospirenone EP Impurity I | N/A. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (2007). Facile Fabrication of 6β, 7β-Methylene in Drospirenone and Synthesis of Drospirenone. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (2011). Drospirenone. Retrieved from [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile fabrication of 6β, 7β-methylene in drospirenone and synthesis of drospirenone. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. Retrieved from [Link]

  • PubMed. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Retrieved from [Link]

  • PubMed. (1995). Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models. Retrieved from [Link]

  • PMC. (n.d.). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Drospirenone. Retrieved from [Link]

  • Google Patents. (n.d.). US8227596B2 - Process for the preparation of drospirenone.

Sources

Foundational

Identification and Characterization of 7β-Hydroxymethyl Drospirenone in Pharmaceutical Formulations

Executive Summary Drospirenone is a highly potent synthetic progestin utilized globally in oral contraceptives and hormone replacement therapies. However, its complex steroidal architecture renders it highly susceptible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone is a highly potent synthetic progestin utilized globally in oral contraceptives and hormone replacement therapies. However, its complex steroidal architecture renders it highly susceptible to various degradation pathways and synthetic side-reactions. Among its critical quality attributes is the rigorous monitoring of 7β-Hydroxymethyl Drospirenone (often classified under EP Impurity B). This technical guide provides an in-depth, self-validating analytical framework for the extraction, chromatographic separation, and mass spectrometric identification of this specific impurity, ensuring robust pharmaceutical quality control and regulatory compliance.

The Mechanistic Origins of 7β-Hydroxymethyl Drospirenone

Drospirenone contains a Δ4-3-keto moiety, a 15β,16β-methylene group forming a cyclopropane ring, and a highly sensitive 17α-spirolactone ring. The impurity 7β-Hydroxymethyl Drospirenone (CAS: 3068810-10-3)[1] is structurally characterized by the addition of a hydroxymethyl group (-CH₂OH) at the C-7 position with a β-orientation.

Causality of Formation

Understanding the origin of an impurity is the first step in controlling it. This specific compound typically arises from two distinct mechanistic pathways:

  • Synthetic Derivation : During the multi-step synthesis of the drospirenone active pharmaceutical ingredient (API), particularly during the bromination and functionalization of the B-ring, off-target hydroxymethylation can occur as an unintended byproduct[2].

  • Biocatalytic/Metabolic Hydroxylation : In biological models or during targeted enzymatic synthesis steps, cytochrome P450 enzymes exhibit regioselectivity that can inadvertently hydroxylate the steroidal backbone at the C-7β position, yielding this specific metabolite[3].

Mechanism API Drospirenone (Parent API) Enzyme Biocatalytic Hydroxylation (Cytochrome P450) API->Enzyme Metabolic/Enzymatic Synthesis Synthetic Side-Reaction (B-ring functionalization) API->Synthesis Chemical Synthesis Impurity 7β-Hydroxymethyl Drospirenone (Impurity B) Enzyme->Impurity +CH2OH at C-7β Synthesis->Impurity Off-target byproduct

Mechanistic pathways leading to the formation of 7β-Hydroxymethyl Drospirenone.

Analytical Strategy: Causality in Method Design

Identifying a trace steroidal impurity in the presence of an overwhelming API peak requires high-resolution separation and specific detection. As a Senior Application Scientist, method development must be driven by the chemical vulnerabilities of the analyte.

Why Ammonium Acetate Buffer?

Drospirenone is notoriously sensitive to pH extremes. Under acidic conditions, it degrades rapidly, and under alkaline conditions, the 17α-spirolactone ring undergoes rapid hydrolytic opening[4]. To prevent in-situ degradation during analysis—which would create false-positive impurity peaks—a neutral to slightly acidic volatile buffer is mandatory. Utilizing 10 mM Ammonium Acetate (pH ~6.8) ensures the structural integrity of both the API and the 7β-Hydroxymethyl derivative while remaining fully compatible with mass spectrometry ionization[5].

Why LC-MS/MS over HPLC-UV?

While HPLC-UV (at ~245 nm) can detect the conjugated Δ4-3-keto system, it lacks the specificity to differentiate 7β-Hydroxymethyl Drospirenone from other co-eluting structural isomers, such as Drospirenone Impurity I (a 3,5-diene derivative, CAS: 2896199-04-3)[6]. Tandem mass spectrometry (Triple Quadrupole) operated in Positive Electrospray Ionization (ESI+) mode allows for Multiple Reaction Monitoring (MRM), isolating the exact precursor mass ([M+H]⁺ = 385.2) and its unique fragmentation pattern.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) to validate the system's resolving power and chemical inertness before any sample analysis occurs.

Step 1: Sample Preparation & Vial Selection

Causality: Standard glass vials contain leachable alkali metals that can shift the pH of the sample solution, causing the lactone ring of drospirenone to hydrolyze while waiting in the autosampler[7].

  • Weigh 10 mg of the pharmaceutical formulation and extract in 10 mL of Methanol:Water (50:50, v/v).

  • Sonicate for 15 minutes at room temperature to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Critical Step : Transfer the filtrate exclusively into polypropylene vials or pH-controlled LC-MS certified glass vials to prevent artifactual ester hydrolysis[7].

Step 2: System Suitability Testing (SST)

Causality: Proves the column can separate closely eluting isomers and that the system is free of active sites causing peak tailing.

  • Inject a reference standard mixture containing Drospirenone (API) and 7β-Hydroxymethyl Drospirenone.

  • Validation Criteria : The resolution (

    
    ) between the API and the impurity must be 
    
    
    
    . The tailing factor for the API peak must be between 0.8 and 1.5. If these criteria fail, the run is aborted, and the column must be regenerated or replaced.
Step 3: Chromatographic Separation
  • Column Setup : Install a C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size). The hydrophobic C18 stationary phase effectively interacts with the non-polar steroidal backbone.

  • Mobile Phase :

    • Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Phase B: 100% Acetonitrile.

  • Gradient Execution : Run a linear gradient from 30% B to 80% B over 15 minutes. Set the flow rate to 1.0 mL/min (split 1:5 post-column before entering the MS source to prevent source contamination).

Step 4: MS/MS Detection
  • Set the mass spectrometer to ESI+ mode.

  • Monitor the specific MRM transitions to quantify the impurity without matrix interference.

AnalyticalWorkflow S1 1. Sample Preparation Extraction in MeOH/Water Use pH-controlled vials S2 2. System Suitability Test Verify Resolution > 5.0 Check Tailing Factor S1->S2 S3 3. RP-HPLC Separation C18 Column, NH4OAc Buffer Prevents Lactone Ring Opening S2->S3 S4 4. ESI+ MS/MS Detection Precursor: m/z 385.2 Monitor specific product ions S3->S4 S5 5. Data Validation Quantification & Confirmation S4->S5

Self-validating analytical workflow for the LC-MS/MS identification.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column C18 (150 × 4.6 mm, 3 µm)Provides optimal hydrophobic retention of steroidal rings.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Prevents lactone hydrolysis; fully MS-compatible.
Mobile Phase B AcetonitrileStronger eluent required for late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/min (Split to MS)Balances chromatographic resolution and MS source capacity.
Column Temp 35°CImproves mass transfer kinetics and peak shape.
Injection Vol 10 µLPrevents column overloading by the highly concentrated API.

Table 2: Mass Spectrometry (MRM) Transitions

CompoundMolecular FormulaExact Mass ( g/mol )Precursor Ion [M+H]⁺Primary Product IonCollision Energy (eV)
Drospirenone (API) C₂₄H₃₀O₃366.50367.2349.2 (Loss of H₂O)25
7β-Hydroxymethyl Drospirenone C₂₄H₃₂O₄384.51385.2367.2 (Loss of H₂O)28
Drospirenone Impurity I C₂₄H₃₂O₃368.51369.2351.2 (Loss of H₂O)25

(Note: Impurity I, a 7β-hydroxymethyldiene derivative, is included to demonstrate the necessity of MS resolution, as its mass strictly differs from Impurity B[6].)

Conclusion

The accurate identification of 7β-Hydroxymethyl Drospirenone is a critical regulatory requirement in drug development. By understanding the chemical fragility of the drospirenone lactone ring, analysts can design self-validating LC-MS/MS protocols—utilizing pH-controlled vials and ammonium acetate buffers—that prevent artifactual degradation and ensure absolute data integrity.

References

  • Clearsynth. "Drospirenone EP Impurtiy B | CAS No. 3068810-10-3". Clearsynth.
  • Benchchem. "3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity". Benchchem.
  • EvitaChem. "Buy 7β-Hydroxymethyl Drospirenone (EVT-1500133)". EvitaChem.
  • Google Patents. "WO2009138224A1 - Pharmaceutical composition comprising drospirenone". Google.
  • Veeprho. "Drospirenone EP Impurity I | CAS 2896199-04-3". Veeprho.
  • ProQuest.
  • Waters. "The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis". lcms.cz.

Sources

Exploratory

Topic: 7β-Hydroxymethyl Drospirenone as a Key Impurity in Drospirenone Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Drospirenone (DRSP), a fourth-generation synthetic progestin, is a critical active pharmaceutical ingredient (API) in o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (DRSP), a fourth-generation synthetic progestin, is a critical active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies. The manufacturing of high-purity Drospirenone is a complex, multi-step process where the formation of process-related impurities is a significant challenge. Among these, 7β-Hydroxymethyl Drospirenone represents a key impurity that demands rigorous control to ensure the final product's safety and efficacy. This technical guide provides a comprehensive analysis of 7β-Hydroxymethyl Drospirenone, detailing its chemical identity, plausible mechanisms of formation during synthesis, and robust analytical methodologies for its detection and quantification. By synthesizing insights from synthetic chemistry and analytical science, this paper offers field-proven strategies for controlling this impurity, aligning with stringent pharmacopeial standards and regulatory expectations.

Introduction: The Imperative of Impurity Profiling in Drospirenone

Drospirenone (6β, 7β;15β, 16β-dimethylen-3-oxo-17α-pregn-4-ene-21, 17-carbolactone) is distinguished from other synthetic progestins by a pharmacological profile that closely resembles natural progesterone, notably its antimineralocorticoid and antiandrogenic activities.[1] Its complex steroidal structure necessitates a sophisticated synthesis pathway, which inherently carries the risk of generating closely related impurities.[2]

The control of impurities in APIs is a foundational principle of pharmaceutical development, mandated by regulatory bodies worldwide and outlined in guidelines such as those from the International Council on Harmonisation (ICH). Impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the drug product.[3] Therefore, a thorough understanding of the impurity profile, including the identification, characterization, and quantification of each significant impurity, is not merely a quality control exercise but a critical component of ensuring patient safety. 7β-Hydroxymethyl Drospirenone serves as a prime example of a process-related impurity whose management is integral to the quality of the final Drospirenone API.[4]

Profile of a Key Impurity: 7β-Hydroxymethyl Drospirenone

7β-Hydroxymethyl Drospirenone is a derivative of the parent molecule characterized by the addition of a hydroxymethyl group (-CH2OH) at the 7β position of the steroid nucleus.[4][5] This structural modification, while seemingly minor, is significant enough to require close monitoring and control. It is classified as a process-related impurity and is also considered a potential metabolite.[4] Its presence in the final API is a direct reflection of the control, or lack thereof, over specific reaction steps during synthesis.

Table 1: Chemical and Physical Data for 7β-Hydroxymethyl Drospirenone

IdentifierValueReference
IUPAC Name 17-Hydroxy-7β-(hydroxymethyl)-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid, γ-lactone[5]
Synonyms 7β-hydroxymethyl derivative, Drospirenone - Impurity B[6]
Molecular Formula C24H32O4[6]
Molecular Weight 384.51 g/mol [6]

Causality and Mechanism: The Formation of 7β-Hydroxymethyl Drospirenone

Understanding the formation pathway of an impurity is the first step toward its effective control. While the precise, proprietary details of commercial Drospirenone synthesis are not public, the formation of 7β-Hydroxymethyl Drospirenone can be logically inferred from established steroid chemistry. The synthesis of Drospirenone involves the stereoselective construction of the 6β,7β-methylene group.[7][8]

The most plausible origin of the 7β-hydroxymethyl impurity is an incomplete or side reaction during the formation or modification of the 6β,7β-methylene ring. For instance, reactions involving certain oxidizing or hydroxylating agents, if not driven to completion or perfectly selective, can lead to the hydroxylation of the adjacent methyl group.

One potential pathway involves the use of reagents intended for epoxidation or cyclopropanation. For example, the Simmons-Smith reaction or modifications thereof are used to create methylene bridges.[8] If reaction intermediates possess reactivity at the 7-position, or if reagents are not sufficiently specific, hydroxylation can occur as a competing side reaction. The use of cytochrome P450 enzymes in some synthetic or biosynthetic routes can also selectively hydroxylate steroid substrates, and variants have been developed with high regioselectivity for C-7β hydroxylation.[4]

cluster_synthesis Simplified Drospirenone Synthesis cluster_impurity Impurity Formation Pathway Precursor Drospirenone Precursor (e.g., with 6,7-double bond) Intermediate Key Intermediate Precursor->Intermediate [Step A] Cyclopropanation/ Methylene Addition DRSP Drospirenone (Final API) Intermediate->DRSP [Step B] Oxidation/Further Steps Impurity 7β-Hydroxymethyl Drospirenone (Impurity) Intermediate->Impurity [Side Reaction] Incomplete Reaction or Off-target Hydroxylation

Caption: Plausible formation of 7β-Hydroxymethyl Drospirenone as a side reaction.

Analytical Methodologies: Detection, Quantification, and Validation

Robust analytical methods are essential for the reliable detection and quantification of impurities. For Drospirenone and its related substances, High-Performance Liquid Chromatography (HPLC) is the gold standard.[9] A well-developed, stability-indicating HPLC method can effectively separate the main API peak from all known impurities, including 7β-Hydroxymethyl Drospirenone.

Core Principles of the HPLC Method

The choice of chromatographic parameters is dictated by the physicochemical properties of Drospirenone and its impurities.

  • Stationary Phase: A reversed-phase column (e.g., C18) is typically used, as it provides excellent separation for non-polar to moderately polar steroid molecules.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is common.[11] The gradient allows for the elution of compounds with a range of polarities within a reasonable run time.

  • Detection: UV detection is standard, with wavelengths around 245 nm or 280 nm often employed, where Drospirenone exhibits significant absorbance.[12][13]

Table 2: Typical HPLC Parameters for Drospirenone Impurity Profiling

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for steroid separation, providing high resolution.[11]
Mobile Phase A Aqueous Buffer (e.g., 0.05 M Ammonium Acetate, pH 6.8)Controls ionization and improves peak shape.[11]
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes from the C18 column.[11]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, balancing speed and resolution.[12]
Detection UV at 245 nmWavelength for sensitive detection of the drospirenone chromophore.[14]
Injection Volume 10 µLA typical volume for analytical injections.[14]
Column Temperature 35 °CEnsures reproducible retention times by controlling viscosity.[14]
Experimental Protocol: Stability-Indicating HPLC Method

The following protocol is a self-validating system designed for the accurate quantification of Drospirenone and its impurities.

Objective: To separate and quantify 7β-Hydroxymethyl Drospirenone in a Drospirenone API sample.

Materials:

  • Drospirenone API sample

  • 7β-Hydroxymethyl Drospirenone Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Water (HPLC Grade)

  • Diluent: Acetonitrile and Water (1:1)[14]

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the 7β-Hydroxymethyl Drospirenone reference standard in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions to create calibration standards at appropriate levels (e.g., corresponding to 0.05% to 0.5% of the sample concentration).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Drospirenone API sample in the diluent to achieve a final concentration of approximately 0.6 mg/mL.[14]

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peaks based on their retention times relative to the reference standards.

    • Calculate the concentration of 7β-Hydroxymethyl Drospirenone in the API sample using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

Sample 1. Sample & Standard Preparation HPLC 2. HPLC Injection & Separation Sample->HPLC Detection 3. UV Detection (e.g., 245 nm) HPLC->Detection Integration 4. Peak Integration & Area Calculation Detection->Integration Quantification 5. Quantification (vs. Reference Standard) Integration->Quantification Report 6. Report & Compliance Check (vs. Specifications) Quantification->Report

Caption: General analytical workflow for HPLC-based impurity profiling.

Strategies for Control and Mitigation

Controlling impurities is a multifaceted endeavor that combines process chemistry optimization with robust purification methods.

  • Process Optimization: The most effective strategy is to prevent the formation of the impurity in the first place.

    • Reagent Stoichiometry and Selection: Precise control over the amount and type of oxidizing or cyclopropanating agents can minimize side reactions. Using highly selective modern reagents can direct the reaction towards the desired product.[15]

    • Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time can significantly influence the impurity profile. Lowering the temperature, for instance, can often reduce the rate of side reactions relative to the main reaction.

  • Purification: Since complete prevention is often impossible, effective purification steps are critical.

    • Crystallization: Drospirenone is typically purified by crystallization. The solvent system should be carefully chosen to ensure that Drospirenone crystallizes out with high purity, leaving the more polar 7β-Hydroxymethyl Drospirenone and other impurities in the mother liquor.

  • Adherence to Pharmacopeial Limits: The final API must comply with the limits for impurities set by pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). While 7β-Hydroxymethyl Drospirenone may not be listed as a named impurity, it falls under the category of "unspecified impurities," which have strict limits.[16] Typically, the limit for any single unspecified impurity is not more than 0.10%.[16]

Conclusion and Future Perspectives

7β-Hydroxymethyl Drospirenone is a critical process-related impurity in the synthesis of Drospirenone. Its effective control is a testament to a well-understood and highly optimized manufacturing process. The foundation of this control lies in understanding its formation mechanism, which enables targeted process improvements to minimize its generation. This, coupled with a validated, high-resolution analytical method like HPLC, ensures that the final Drospirenone API meets the stringent purity requirements necessary for safe and effective pharmaceutical products.

Future work will likely focus on the development of even more efficient and stereoselective synthetic routes that further reduce the formation of all impurities, including 7β-Hydroxymethyl Drospirenone. Additionally, the application of advanced analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, will continue to provide deeper insights into impurity profiles, pushing the boundaries of pharmaceutical quality and safety.[17]

References

  • European Pharmacopoeia. (2014, April 2). DROSPIRENONE Drospirenonum. Ph. Eur.
  • USP-NF. (2019, March 29). Drospirenone and Ethinyl Estradiol Tablets. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Request PDF. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Sciences, 11(10), 106–112.
  • U.S. Food and Drug Administration (FDA). (2020, December 4). NDA 214154 Review. Retrieved from [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Retrieved from [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4426-32.
  • International Journal of Current Pharmaceutical and Clinical Research. (2014, May 20). Analytical Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone.
  • Journal of Current Pharma Research. (2019). Forced degradation studies of Drospirenone. 9(3), 3031-3041.
  • Google Patents. (n.d.). EP2108652B1 - Process for the preparation of drospirenone.
  • ResearchGate. (n.d.). Facile fabrication of 6β, 7β-methylene in drospirenone and synthesis of drospirenone. Retrieved from [Link]

  • CNKI. (n.d.). Facile Fabrication of 6β, 7β-Methylene in Drospirenone and Synthesis of Drospirenone.
  • Pharmaffiliates. (n.d.). Drospirenone-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof.
  • Baydoun, E., et al. (2017). Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. Steroids, 126, 23-27.
  • Pharmaffiliates. (n.d.). Drospirenone - Impurity B. Retrieved from [Link]

  • USP. (2011, November 23). Drospirenone Monograph.

Sources

Foundational

An In-depth Technical Guide on the Metabolic Profile and Pharmacokinetics of 7β-Hydroxymethyl Drospirenone

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the metabolic profile and pharmacokinetics of 7β-Hydroxymethyl Drospirenone, a key metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic profile and pharmacokinetics of 7β-Hydroxymethyl Drospirenone, a key metabolite of the synthetic progestin Drospirenone (DRSP). As DRSP is widely used in oral contraceptives and hormone replacement therapies, a thorough understanding of its metabolic fate is paramount for drug development professionals, researchers, and scientists. This document delineates the metabolic pathways of DRSP leading to the formation of 7β-Hydroxymethyl Drospirenone, explores the pharmacokinetic properties of the parent compound, and provides detailed experimental protocols for the characterization of such metabolites. By synthesizing data from authoritative sources, this guide offers field-proven insights into the causality behind experimental choices and establishes a framework for the rigorous scientific investigation of steroidal drug candidates.

Introduction: Drospirenone and the Significance of its Metabolites

Drospirenone (DRSP) is a fourth-generation synthetic progestin, structurally analogous to spironolactone, a potassium-sparing diuretic.[1][2] Unlike other progestogens, DRSP exhibits a pharmacological profile similar to endogenous progesterone, including potent antimineralocorticoid and antiandrogenic activities.[2] These unique properties contribute to its widespread use in combined oral contraceptives and hormone replacement therapy formulations.[1][3][4]

The clinical efficacy and safety profile of any xenobiotic, including DRSP, are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into other compounds known as metabolites, plays a critical role in determining its duration of action, potential for drug-drug interactions, and toxicological profile.

7β-Hydroxymethyl Drospirenone has been identified as a metabolite and a potential impurity in the synthesis of DRSP.[5][6][7][8] Understanding the formation, further transformation, and pharmacokinetic behavior of this specific metabolite is crucial. It allows for a more complete picture of DRSP's in vivo disposition, aids in the safety assessment of DRSP-containing products, and informs the development of more robust bioanalytical methods. This guide delves into the current scientific understanding of these aspects, providing both foundational knowledge and practical methodologies for researchers in the field.

Metabolic Profile: The Biotransformation of Drospirenone

The metabolism of Drospirenone is extensive, with only trace amounts of the unchanged drug being excreted.[9] The biotransformation process involves multiple enzymatic pathways, leading to a variety of metabolites.

Major Metabolic Pathways of Drospirenone

Drospirenone is metabolized primarily through two major pathways that are independent of the cytochrome P450 (CYP) system.[10][11]

  • Opening of the Lactone Ring: This hydrolysis reaction results in the formation of the acid form of DRSP, a major, pharmacologically inactive metabolite.[1][9]

  • Reduction and Sulfation: Reduction of the A-ring followed by sulfation leads to the formation of 4,5-dihydrodrospirenone-3-sulfate, another major inactive metabolite.[1][9]

Oxidative Metabolism and the Formation of 7β-Hydroxymethyl Drospirenone

While the aforementioned pathways are dominant, DRSP also undergoes oxidative metabolism, which is catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4.[9] This is a critical consideration for potential drug-drug interactions, as co-administration of strong CYP3A4 inhibitors like ketoconazole has been shown to significantly increase plasma concentrations of DRSP.[11][12]

The formation of 7β-Hydroxymethyl Drospirenone is a result of a Phase I hydroxylation reaction. This process introduces a hydroxyl group (-OH) onto the methyl group at the 7β position of the steroid core. Such hydroxylation reactions on steroid substrates are typically mediated by CYP enzymes.[5] While direct in vivo evidence pinpointing the specific enzyme for this transformation is limited, the known involvement of CYP3A4 in DRSP's oxidative metabolism makes it a primary candidate.

It is noteworthy that microbial biotransformation using fungi like Cunninghamella elegans has also been shown to produce various hydroxylated metabolites of drospirenone, which can be a valuable tool for generating reference standards and studying the biological activities of these metabolites.[13][14][15]

Potential Further Metabolism

The introduction of a hydroxymethyl group in 7β-Hydroxymethyl Drospirenone creates a new site for further metabolic reactions. These can include:

  • Oxidation: The primary alcohol of the hydroxymethyl group can be further oxidized to an aldehyde and subsequently to a carboxylic acid.[5]

  • Conjugation (Phase II): The hydroxyl group can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), which are common Phase II reactions that increase water solubility and facilitate excretion.[5]

The following diagram illustrates the key metabolic pathways of Drospirenone.

Metabolic_Pathway_of_Drospirenone DRSP Drospirenone AcidForm Acid Form of DRSP (Lactone Ring Opening) DRSP->AcidForm Hydrolysis (Non-CYP) DihydroSulfate 4,5-Dihydrodrospirenone-3-sulfate (Reduction & Sulfation) DRSP->DihydroSulfate Reduction/Sulfation (Non-CYP) HydroxyMethyl 7β-Hydroxymethyl Drospirenone DRSP->HydroxyMethyl Hydroxylation (CYP3A4 Mediated) Excretion Excretion (Urine & Feces) AcidForm->Excretion DihydroSulfate->Excretion Oxidized Further Oxidized Metabolites HydroxyMethyl->Oxidized Oxidation Conjugated Conjugated Metabolites (Glucuronides/Sulfates) HydroxyMethyl->Conjugated Conjugation (Phase II) Oxidized->Excretion Conjugated->Excretion

Caption: Key metabolic pathways of Drospirenone.

Pharmacokinetics of Drospirenone

The pharmacokinetic profile of a drug dictates its concentration-time course in the body, which is fundamental to its therapeutic effect and safety. The properties of the parent drug, Drospirenone, provide a crucial foundation for understanding the likely behavior of its metabolites.

  • Absorption: Drospirenone is well-absorbed after oral administration, with a high absolute bioavailability of 76-85%.[1][16]

  • Distribution: It is extensively bound to plasma proteins, primarily serum albumin (95-97%), with negligible binding to sex hormone-binding globulin (SHBG).[1] This high degree of protein binding influences its distribution into tissues.

  • Metabolism: As detailed previously, DRSP is extensively metabolized into two major pharmacologically inactive metabolites and several minor ones, including those formed via CYP3A4.[1][9]

  • Excretion: The elimination of DRSP is characterized by a terminal disposition phase half-life of approximately 30 hours.[9][16] Excretion of the metabolites is nearly complete after ten days, with amounts being slightly higher in feces compared to urine.[9]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Drospirenone.

ParameterValueReference
Absolute Bioavailability 76 - 85%[1][16]
Time to Peak Concentration (Tmax) 1 - 2 hours[17]
Plasma Protein Binding 95 - 97% (to albumin)[1]
Terminal Half-Life (t½) ~30 hours[9][16]
Metabolism Extensive; major metabolites are inactive[1][9]
Primary Excretion Route Feces and Urine (as metabolites)[9]
Implications for 7β-Hydroxymethyl Drospirenone

As a metabolite, the pharmacokinetic profile of 7β-Hydroxymethyl Drospirenone is dependent on both its rate of formation from DRSP and its own rate of elimination. The addition of a polar hydroxymethyl group would be expected to:

  • Increase Polarity: This generally leads to a smaller volume of distribution and more rapid renal clearance compared to the parent compound.

  • Influence Half-Life: The half-life will be determined by its clearance rate. If it is rapidly cleared, its half-life will be shorter than that of DRSP.

Experimental Methodologies for Characterization

A robust understanding of a metabolite's profile and pharmacokinetics relies on well-designed experimental workflows. The following sections detail standard, field-proven protocols.

In Vitro Metabolism Studies

The primary goal of in vitro studies is to elucidate metabolic pathways and identify the enzymes responsible for a drug's biotransformation. This is a critical step in predicting in vivo metabolism and potential drug-drug interactions. The use of human-derived subcellular fractions provides a physiologically relevant system.

Protocol: Metabolite Identification using Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL) and a phosphate buffer (pH 7.4).

    • Add 7β-Hydroxymethyl Drospirenone (or Drospirenone, as the substrate) from a stock solution (e.g., in methanol or DMSO, ensuring final solvent concentration is <1%).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This cofactor is essential for CYP enzyme activity.[18]

    • For studying Phase II conjugation, cofactors such as UDPGA (for glucuronidation) can also be included.[18]

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the supernatant using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to separate and identify the parent compound and its metabolites.[19][20]

In_Vitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Analysis Microsomes Human Liver Microsomes Incubate Add NADPH Incubate at 37°C Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Substrate Test Compound (e.g., Drospirenone) Substrate->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in animal models before human trials, are essential for determining the complete pharmacokinetic profile of a compound and its major metabolites.

Protocol: Pharmacokinetic Study in a Rodent Model

  • Animal Dosing:

    • Administer 7β-Hydroxymethyl Drospirenone to a cohort of fasted animals (e.g., Sprague-Dawley rats) via a specific route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect serial blood samples (~100-200 µL) from a cannulated vessel (e.g., jugular vein) into heparinized tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[17][21]

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Sample Extraction (Bioanalysis):

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding acetonitrile containing an appropriate internal standard (a compound with similar chemical properties used for quantification normalization).

    • Alternatively, for cleaner samples and better sensitivity, use Solid-Phase Extraction (SPE).[22][23] This involves loading the plasma onto a specialized cartridge that retains the analyte of interest while allowing interfering matrix components to be washed away, followed by elution of the analyte with a strong solvent.

  • Quantification:

    • Analyze the extracted samples using a validated LC-MS/MS method.[22][24] The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of both the analyte and the internal standard.

  • Data Analysis:

    • Construct a plasma concentration versus time curve.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis with specialized software (e.g., WinNonlin).[25]

In_Vivo_PK_Workflow Dosing 1. Dosing (e.g., Oral Gavage) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Preparation Sampling->Processing Extraction 4. Sample Extraction (e.g., SPE) Processing->Extraction Quantification 5. LC-MS/MS Quantification Extraction->Quantification Analysis 6. PK Data Analysis Quantification->Analysis

Caption: Workflow for in vivo pharmacokinetic studies.

Conclusion

7β-Hydroxymethyl Drospirenone is a relevant oxidative metabolite of Drospirenone, likely formed via CYP3A4-mediated hydroxylation. Its metabolic profile is characterized by the presence of a reactive hydroxyl group, making it susceptible to further oxidation and conjugation reactions prior to excretion. The pharmacokinetic behavior of this metabolite is intrinsically linked to that of its parent compound, with its increased polarity suggesting potentially faster clearance.

A comprehensive characterization of 7β-Hydroxymethyl Drospirenone, utilizing the detailed in vitro and in vivo methodologies outlined in this guide, is essential for a complete understanding of the disposition of Drospirenone. This knowledge is not merely academic; it forms the bedrock of robust safety assessments, informs clinical trial design, and ultimately ensures the development of safer and more effective medicines for patients worldwide. The integration of advanced bioanalytical techniques like LC-MS/MS with established experimental models provides a powerful, self-validating system for achieving these critical goals in pharmaceutical research.

References

  • Buhler, M., & Simon, A. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(5), 847-862. [Link]

  • Krattenmacher, R. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception, 62(1), 29-38. [Link]

  • Buhler, M., & Simon, A. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. PubMed. [Link]

  • Buhler, M., & Simon, A. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. ResearchGate. [Link]

  • Kuuranne, T., Leinonen, A., Thevis, M., Schänzer, W., & Kostiainen, R. (2008). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. In Recent advances in doping analysis (16). [Link]

  • Africander, D., Verhoog, N., & Hapgood, J. P. (2011). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Pharmacology & therapeutics, 132(1), 70-86. [Link]

  • Ohtsu, T., Heinin, P., & Laaksonen, J. (2012). Pharmacokinetics of drospirenone and ethinylestradiol in Caucasian and Japanese women. Clinical drug investigation, 32(8), 511-521. [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters. [Link]

  • Waters. (n.d.). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters. [Link]

  • Gupta, C., Kirschner, M. A., & Milgrom, E. (1977). In Vivo Metabolism of Progestins. V. The Effect of Protocol Design on the Estimated Metabolic Clearance Rate and Volume of Distribution of Medroxyprogesterone Acetate in the Dog. The Journal of Clinical Endocrinology & Metabolism, 44(5), 816-820. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol. ResearchGate. [Link]

  • Hanke, N., Humpel, M., & Thole, H. (2015). Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol. British journal of clinical pharmacology, 80(4), 856-865. [Link]

  • Drugs.com. (n.d.). Drug Interaction Report: drospirenone, lonafarnib. Drugs.com. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link]

  • ResearchGate. (2025). Determination of Drospirenone in Human Plasma by LC–Tandem-MS. ResearchGate. [Link]

  • Baydoun, E., Atia-tul-Wahab, Bibi, S., & Choudhary, M. I. (2017). Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. Steroids, 126, 23-27. [Link]

  • Baydoun, E., Atia-tul-Wahab, Bibi, S., & Choudhary, M. I. (2017). Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. AUB ScholarWorks. [Link]

  • Baydoun, E., Atia-tul-Wahab, Bibi, S., & Choudhary, M. I. (2017). Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. Europe PMC. [Link]

  • Pharmaffiliates. (n.d.). Drospirenone - Impurity B| Chemical Name : 7β-hydroxymethyl derivative. Pharmaffiliates. [Link]

  • FDA. (2006). Center for Drug Evaluation and Research - Application Number: 21-676. FDA Access Data. [Link]

  • GSRS. (n.d.). 7-HYDROXYMETHYL DROSPIRENONE. Global Substance Registration System. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxymethyl drospirenone. PubChem. [Link]

  • CBG-MEB. (2014). Public Assessment Report - Drospirenone/Ethinylestradiol Sandoz 3 mg/0.02 mg, film-coated tablets. College ter Beoordeling van Geneesmiddelen. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Oxidative Degradation Products of Drospirenone

Introduction Drospirenone (6β, 7β, 15β, 16β-dimethylene-3-oxo-17α-pregn-4-ene-21, 17-carbolactone) is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely utilized in oral contraceptiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Drospirenone (6β, 7β, 15β, 16β-dimethylene-3-oxo-17α-pregn-4-ene-21, 17-carbolactone) is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely utilized in oral contraceptives and hormone replacement therapies.[1] The stability and degradation profile of an active pharmaceutical ingredient (API) like drospirenone are critical aspects of drug development, ensuring safety, efficacy, and quality. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish stability-indicating analytical methods.[1]

This technical guide provides an in-depth review of the oxidative degradation of drospirenone. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the degradation pathways, the identity of the resulting products, and the analytical methodologies for their characterization. As a Senior Application Scientist, this guide synthesizes technical data with practical insights to support robust and reliable drug development programs.

Oxidative Susceptibility of Drospirenone

Forced degradation studies have demonstrated that drospirenone is susceptible to degradation under oxidative conditions, in addition to acidic and alkaline hydrolysis.[2][3][4][5] It is relatively stable under thermal and photolytic stress.[2][3] The primary oxidizing agent used in these studies is hydrogen peroxide (H₂O₂), which simulates potential oxidative stress the drug substance or product might encounter during its shelf life.[1][2][5][6][7][8]

The extent of degradation is dependent on the concentration of the oxidizing agent, temperature, and exposure time. Studies have shown that significant degradation can be achieved with 1% to 3% H₂O₂ at temperatures ranging from room temperature to 80°C, with exposure times from 30 minutes to several hours.[1][5][7]

Identification and Structural Elucidation of Oxidative Degradation Products

The primary oxidative degradation product of drospirenone has been reported as a "biphenyl moiety".[2][5][6][7] The structural elucidation of this degradant was achieved through a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS).[5][7]

While the precise, universally published structure of this "biphenyl moiety" is not detailed in readily available literature, based on the terminology and the starting structure of drospirenone, a plausible hypothesis for its formation involves an oxidative coupling reaction. A potential mechanism could be initiated by the abstraction of hydrogen atoms from the drospirenone molecule, leading to the formation of radical intermediates that then dimerize to form a biphenyl-like structure. The exact point of linkage between the two drospirenone-derived moieties would require detailed analysis of 2D NMR data, which is not publicly available.

Proposed Oxidative Degradation Pathway

The following diagram illustrates a conceptual pathway for the oxidative degradation of drospirenone, leading to the formation of a biphenyl-type degradant. This is a proposed mechanism based on the available literature and general principles of free-radical chemistry.

G Proposed Oxidative Degradation Pathway of Drospirenone Drospirenone Drospirenone Radical_Intermediate Drospirenone Radical Intermediate Drospirenone->Radical_Intermediate H₂O₂ (Oxidizing Agent) [Hydrogen Abstraction] Biphenyl_Moiety Biphenyl Moiety (Dimer) Radical_Intermediate->Biphenyl_Moiety Dimerization

Caption: Proposed pathway for the formation of a biphenyl moiety from drospirenone under oxidative stress.

Experimental Protocols for Forced Oxidative Degradation

A robust and reproducible protocol for forced degradation is fundamental to understanding the stability of drospirenone. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that may form under long-term storage conditions without causing excessive decomposition.[5]

Step-by-Step Protocol for Oxidative Degradation
  • Preparation of Drospirenone Stock Solution:

    • Accurately weigh and dissolve a suitable amount of drospirenone reference standard in a volumetric flask using an appropriate solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.[2]

  • Stress Conditions:

    • In a volumetric flask, combine a known volume of the drospirenone stock solution with a specific volume of hydrogen peroxide solution. A common condition is to mix 2 mL of the stock solution with 8 mL of 3% H₂O₂ in a 10 mL volumetric flask.[2][5]

    • The reaction mixture can be kept at room temperature or heated to an elevated temperature (e.g., 80°C) for a defined period (e.g., 30 minutes to 1 hour) to accelerate degradation.[1][2][5][7] The choice of temperature and time should be optimized to achieve the target degradation level.

  • Sample Quenching and Preparation for Analysis:

    • After the specified time, cool the solution to room temperature if heated.

    • It is crucial to quench the reaction to prevent further degradation. This can be achieved by significant dilution with the mobile phase.

    • Dilute the stressed sample to a suitable final concentration for analysis using the appropriate analytical method (e.g., HPLC, UPLC).

Experimental Workflow Diagram

G Experimental Workflow for Forced Oxidative Degradation cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Stock_Solution Prepare Drospirenone Stock Solution (1 mg/mL) Add_H2O2 Add H₂O₂ (e.g., 3%) Stock_Solution->Add_H2O2 Incubate Incubate (Room Temp or 80°C) for a defined time Add_H2O2->Incubate Quench Quench Reaction (Dilution) Incubate->Quench Analyze Analyze by Stability-Indicating Method (e.g., HPLC/UPLC) Quench->Analyze

Caption: Workflow for conducting forced oxidative degradation studies on drospirenone.

Analytical Methodologies for Degradation Product Analysis

The development of a stability-indicating analytical method is paramount to accurately quantify drospirenone in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most commonly employed technique for the analysis of drospirenone and its degradation products.[2]

Typical HPLC Method Parameters:

ParameterTypical Conditions
Column C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm)[5][7]
Mobile Phase Ammonium acetate: Acetonitrile (70:30, v/v), pH 6.8[5][7]
Flow Rate 1.0 mL/min[5][7]
Detection PDA detector at ambient temperature[5][7]
Retention Time (Drospirenone) Approximately 3.15 min[5][7]

The method must be validated according to ICH guidelines (Q2A/B) to ensure it is linear, precise, accurate, specific, and robust.[1] A key aspect of a stability-indicating method is its ability to resolve the drug peak from all potential degradation product peaks.

Hyphenated Techniques for Structural Elucidation

For the definitive identification and structural elucidation of unknown degradation products, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for determining the molecular weight and fragmentation patterns of degradation products.[2][5][7] This information is critical for proposing and confirming the chemical structures of impurities.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: For a complete structural assignment, the degradation product needs to be isolated, typically using preparative HPLC, and then analyzed by NMR and IR spectroscopy to provide detailed information about the molecule's carbon-hydrogen framework and functional groups.[5][7]

Quantitative Data Summary

The following table summarizes the typical extent of drospirenone degradation under various oxidative stress conditions as reported in the literature.

Oxidizing AgentTemperatureExposure Time% Degradation of DrospirenoneReference
1% H₂O₂Room Temp / 80°C1 hour19%[1][5][7]
3% H₂O₂Room Temp / 80°C30 min - 1 hour>19% (more degradation observed)[1][5][7]

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the oxidative degradation of drospirenone. The key takeaways for researchers and drug development professionals are:

  • Susceptibility to Oxidation: Drospirenone is labile to oxidative stress, with hydrogen peroxide being a suitable agent for forced degradation studies.

  • Major Degradation Product: The primary oxidative degradation product has been identified as a "biphenyl moiety," likely formed through a dimerization process.

  • Analytical Control: A validated stability-indicating HPLC or UPLC method is essential for the accurate monitoring of drospirenone and its degradation products in drug substances and formulations.

  • Structural Elucidation: A combination of LC-MS, NMR, and IR spectroscopy is necessary for the unambiguous identification of any new degradation products that may be observed.

It is recommended that during the development of any drospirenone-containing product, a thorough forced degradation study be conducted. The analytical methods should be specifically challenged to ensure the separation and detection of the biphenyl moiety and any other potential oxidative degradants. By understanding the degradation profile of drospirenone, robust and stable pharmaceutical products can be developed, ensuring patient safety and product quality.

References

  • Souri, E., Mohammadzadeh, S. M., & Tehrani, M. B. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(6), 2.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432. [Link]

  • Sutar, S. B., Yeligar, V. C., & Patil, S. V. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s701-s708. [Link]

  • Souri, E., Mohammadzadeh, S. M., & Tehrani, M. B. (2014). A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms. ResearchGate. [Link]

  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science, 11(10), 106-112. [Link]

  • Sutar, S. B., Yeligar, V. C., & Patil, S. S. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. ResearchGate. [Link]

  • Talath, S., et al. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 22(1), 310-324. [Link]

  • Sutar, S.V., & Yeligar, V. C. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Journal of Current Pharma Research, 9(3), 3031-3041. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Chemical Stability of 7β-Hydroxymethyl Drospirenone

A Senior Application Scientist's Perspective on Core Stability Attributes and Methodologies Introduction: Understanding the Stability Landscape of a Key Drospirenone-Related Compound 7β-Hydroxymethyl Drospirenone, recogn...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Core Stability Attributes and Methodologies

Introduction: Understanding the Stability Landscape of a Key Drospirenone-Related Compound

7β-Hydroxymethyl Drospirenone, recognized as a significant impurity and metabolite of the synthetic progestin Drospirenone, presents a unique subject for chemical stability analysis.[1] As a closely related analogue, its stability profile is of paramount importance for researchers, scientists, and drug development professionals involved in the quality control and formulation of Drospirenone-containing pharmaceuticals. The presence and concentration of this and other related substances can directly impact the safety and efficacy of the final drug product.

This technical guide offers a comprehensive exploration of the chemical stability of 7β-Hydroxymethyl Drospirenone. In the absence of extensive direct stability data for this specific compound, this guide will leverage the well-documented stability profile of its parent compound, Drospirenone. The structural similarities between the two molecules allow for reasoned scientific extrapolation, providing a robust framework for understanding the inherent stability characteristics of 7β-Hydroxymethyl Drospirenone. This approach is grounded in the understanding that the core steroidal structure they share will largely dictate their degradation pathways. The primary difference, the 7β-hydroxymethyl group, may introduce subtle variations in reactivity, a consideration that will be highlighted throughout this guide.

This document will delve into the principal degradation pathways, present methodologies for conducting forced degradation studies, and detail the analytical techniques essential for the separation and quantification of the parent compound and its degradants.

Predicted Degradation Pathways: A Focus on Hydrolytic and Oxidative Susceptibility

Based on extensive studies of Drospirenone, 7β-Hydroxymethyl Drospirenone is anticipated to be most susceptible to degradation under alkaline and oxidative conditions.[1][2] Conversely, it is expected to exhibit relative stability under acidic, neutral, thermal, and photolytic stress.[2]

Alkaline Hydrolysis: A Major Degradation Route

Alkaline conditions are expected to be a primary driver of degradation for 7β-Hydroxymethyl Drospirenone, mirroring the behavior of its parent compound. For Drospirenone, alkaline hydrolysis leads to the formation of 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[2][3] It is plausible that 7β-Hydroxymethyl Drospirenone would undergo a similar transformation, with the 7β-hydroxymethyl group remaining intact or potentially influencing the reaction kinetics.

Oxidative Degradation: Formation of Biphenyl Moieties

Exposure to oxidizing agents, such as hydrogen peroxide, is another critical degradation pathway. Studies on Drospirenone have shown that oxidative stress can result in the formation of a biphenyl moiety.[2][4] This suggests that 7β-Hydroxymethyl Drospirenone would also be prone to oxidative degradation, potentially leading to similar complex reaction products. The presence of the hydroxymethyl group could also make it a target for oxidation, possibly forming an aldehyde or carboxylic acid derivative under certain conditions.

Acidic, Thermal, and Photolytic Stability

In line with the stability profile of Drospirenone, 7β-Hydroxymethyl Drospirenone is predicted to be relatively stable under acidic, thermal, and photolytic stress.[2][5] While some degradation may be observed under harsh acidic conditions, it is generally less significant compared to alkaline hydrolysis.[5] Similarly, exposure to heat and light is not expected to be a major cause of degradation for the bulk substance.[6]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols, adapted from established methods for Drospirenone, provide a robust framework for assessing the stability of 7β-Hydroxymethyl Drospirenone.

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 7β-Hydroxymethyl Drospirenone Acid Acidic Hydrolysis (e.g., 1M HCl, 80°C) Stock_Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) Stock_Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT/80°C) Stock_Solution->Oxidation Neutralization Neutralization (for Acid/Base samples) Acid->Neutralization Base->Neutralization Dilution Dilution to Working Concentration Oxidation->Dilution Thermal Thermal Degradation (Solid State, 80°C) Thermal->Dilution Photo Photolytic Degradation (Solid State, UV/Vis light) Photo->Dilution Neutralization->Dilution HPLC_Analysis RP-HPLC with PDA/UV Detection Dilution->HPLC_Analysis LCMS_Analysis LC-MS for Structural Elucidation HPLC_Analysis->LCMS_Analysis If unknown peaks are observed

Caption: A generalized workflow for conducting forced degradation studies on 7β-Hydroxymethyl Drospirenone.

Detailed Experimental Protocols

1. Acidic Degradation:

  • To 1 mL of a stock solution of 7β-Hydroxymethyl Drospirenone, add 1 mL of 1 M HCl.

  • The mixture is then refluxed at 80°C for a specified period (e.g., 30 minutes to 1 hour).[3][5]

  • After cooling, the solution is neutralized with a suitable amount of NaOH.

  • The sample is then diluted with the mobile phase to the desired concentration for analysis.

2. Alkaline Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • The solution is kept at 80°C for approximately 30 minutes.[5]

  • After cooling, the solution is neutralized with an appropriate amount of HCl.

  • The sample is then diluted with the mobile phase for analysis.

3. Oxidative Degradation:

  • Combine 2 mL of the stock solution with 8 mL of 3% hydrogen peroxide.

  • The solution is kept at room temperature or 80°C for 30 minutes to 1 hour.[4][5]

  • The sample is then diluted with the mobile phase to the working concentration.

4. Thermal Degradation:

  • A thin layer of solid 7β-Hydroxymethyl Drospirenone is exposed to a temperature of 80°C for 5 days.[5]

  • A solution of the stressed solid is then prepared in the mobile phase at the desired concentration.

5. Photolytic Degradation:

  • A thin layer of solid 7β-Hydroxymethyl Drospirenone is exposed to UV and visible light for 5 days.[5]

  • A solution of the stressed solid is then prepared in the mobile phase for analysis.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for this purpose.[5] For the structural elucidation of unknown degradation products, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable.[4]

Typical RP-HPLC Method Parameters
ParameterTypical Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Ammonium acetate buffer and Acetonitrile (e.g., 70:30 v/v)
pH 6.8 - 7.2
Flow Rate 1.0 mL/min
Detection PDA or UV detector
Temperature Ambient
Data Interpretation and Summary of Expected Degradation

The following table summarizes the expected degradation of 7β-Hydroxymethyl Drospirenone based on data from its parent compound, Drospirenone. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving the degradation products.[5]

Stress ConditionReagent/ConditionTemperatureTimeExpected Degradation (%)
Acidic1 M HCl80°C30 min~20%
Alkaline0.1 M NaOH80°C30 min>70%
Oxidative3% H₂O₂80°C1 hour>20%
ThermalDry Heat80°C5 daysMinimal
PhotolyticUV/Visible LightAmbient5 daysMinimal

Logical Framework for Stability Assessment

Stability Assessment Logic Start Start: Stability Assessment of 7β-Hydroxymethyl Drospirenone Assumption Assumption: Stability profile is similar to Drospirenone due to structural analogy. Start->Assumption Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Assumption->Forced_Degradation Analytical_Method Develop and Validate a Stability-Indicating RP-HPLC Method Forced_Degradation->Analytical_Method Degradation_Observed Is significant degradation observed? Analytical_Method->Degradation_Observed Characterization Characterize Degradation Products using LC-MS, IR, and NMR Degradation_Observed->Characterization Yes No_Degradation Confirm Stability Under Tested Conditions Degradation_Observed->No_Degradation No Pathway_Elucidation Elucidate Degradation Pathways Characterization->Pathway_Elucidation Stability_Profile Establish Intrinsic Stability Profile Pathway_Elucidation->Stability_Profile End End: Comprehensive Stability Data Stability_Profile->End No_Degradation->End

Caption: A logical flow diagram illustrating the process of assessing the chemical stability of 7β-Hydroxymethyl Drospirenone.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the anticipated chemical stability of 7β-Hydroxymethyl Drospirenone, primarily through extrapolation from the extensive data available for its parent compound, Drospirenone. The information presented herein offers a solid foundation for researchers and drug development professionals to design and execute robust stability studies.

It is crucial to underscore that while the stability profile of Drospirenone serves as an excellent predictive model, dedicated forced degradation studies on 7β-Hydroxymethyl Drospirenone are imperative to confirm these predictions and to identify any unique degradation products that may arise from the presence of the 7β-hydroxymethyl group. Such studies will not only ensure the quality and safety of Drospirenone-based pharmaceutical products but also contribute to a deeper understanding of the structure-stability relationships within this class of steroidal compounds.

References

  • Sutar, S.V., & Yeligar, V.C. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Journal of Current Pharma Research, 9(3), 3031-3041.
  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2014). A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(6), 1-10.
  • Sutar, S. B., & Yeligar, V. C. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Sutar, S. B., Yeligar, V. C., & Maiti, K. (2020). Stressed degradation study of Drospirenone in H2O2 and characterization of degradants by IR, NMR and LC-MS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432.
  • Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]

  • Talath, S., Humaira, S., & Dhaneshwar, S. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-8.
  • Li, W., et al. (2014). Preparation and Evaluation of Intravaginal Ring Containing Drospirenone.
  • Sutar, S.V., & Yeligar, V.C. (2019).
  • OMICS International. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of 7β-Hydroxymethyl Drospirenone

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and q...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 7β-Hydroxymethyl Drospirenone, a known impurity and potential degradation product of the synthetic progestin, Drospirenone. The method is designed for use in quality control and stability studies of Drospirenone drug substance and formulated products. The described protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the purity and safety of Drospirenone-containing pharmaceuticals.

Introduction

Drospirenone (6β,7β;15β,16β-dimethylen-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a fourth-generation synthetic progestin widely used in oral contraceptives and hormone replacement therapies.[1] Like all active pharmaceutical ingredients (APIs), the purity of Drospirenone is a critical quality attribute. Process-related impurities and degradation products can impact the safety and efficacy of the final drug product.

7β-Hydroxymethyl Drospirenone is a known impurity that can arise during the synthesis of Drospirenone or as a degradation product.[2][3] Its chemical structure features a hydroxymethyl group at the 7β position, which increases its polarity compared to the parent Drospirenone molecule.[2] Therefore, a well-resolved and validated analytical method is essential for its monitoring and control.

This application note presents a stability-indicating HPLC method developed to separate 7β-Hydroxymethyl Drospirenone from Drospirenone and other potential degradation products. The method development was guided by a scientific understanding of the physicochemical properties of the analytes and principles of reversed-phase chromatography. The subsequent validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Method Development Rationale

The primary objective was to achieve baseline separation of 7β-Hydroxymethyl Drospirenone from Drospirenone and any products formed during forced degradation studies.

Column Selection

A C18 stationary phase is the most common choice for the separation of steroids like Drospirenone and its related compounds due to its hydrophobicity, which provides good retention and resolution.[7] A column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm was selected as a starting point to ensure high efficiency and good peak shape.

Mobile Phase Selection

A mobile phase consisting of a mixture of an organic solvent and an aqueous buffer is typically employed in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for steroids.

  • Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times. A pH of 6.8 was chosen to ensure the stability of the analytes and the stationary phase.

A gradient elution was selected to ensure the timely elution of both the more polar 7β-Hydroxymethyl Drospirenone and the less polar Drospirenone, while also providing adequate separation from other potential impurities.

Detection Wavelength

The UV spectra of Drospirenone and its derivatives show significant absorbance in the range of 240-280 nm.[1][7][8][9] A detection wavelength of 265 nm was chosen as it provides good sensitivity for both Drospirenone and is expected to provide adequate sensitivity for 7β-Hydroxymethyl Drospirenone.[1]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Dipotassium hydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • Drospirenone Reference Standard

    • 7β-Hydroxymethyl Drospirenone Reference Standard

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Phosphate Buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.74 g of dipotassium hydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.8 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Drospirenone): Accurately weigh and dissolve about 25 mg of Drospirenone Reference Standard in acetonitrile in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.

  • Standard Stock Solution (7β-Hydroxymethyl Drospirenone): Accurately weigh and dissolve about 5 mg of 7β-Hydroxymethyl Drospirenone Reference Standard in acetonitrile in a 50 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with mobile phase to obtain a final concentration of approximately 50 µg/mL of Drospirenone and 1 µg/mL of 7β-Hydroxymethyl Drospirenone.

  • Sample Solution: Accurately weigh and dissolve the sample containing Drospirenone in mobile phase to obtain a theoretical Drospirenone concentration of 50 µg/mL.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a solution of Drospirenone (500 µg/mL). The stressed samples were then diluted to a concentration of 50 µg/mL before analysis.

  • Acid Degradation: 1 mL of Drospirenone stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Degradation: 1 mL of Drospirenone stock solution + 1 mL of 0.1N NaOH, at room temperature for 30 minutes.

  • Oxidative Degradation: 1 mL of Drospirenone stock solution + 1 mL of 3% H₂O₂, at room temperature for 4 hours.

  • Thermal Degradation: Drospirenone solid stored at 105°C for 24 hours.

  • Photolytic Degradation: Drospirenone solution exposed to UV light (254 nm) for 24 hours.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
Resolution (Rs) > 2.0 between Drospirenone and 7β-Hydroxymethyl Drospirenone
Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention times of Drospirenone and 7β-Hydroxymethyl Drospirenone in the chromatograms of the blank and placebo solutions. The peak purity of the analytes in the stressed samples was also evaluated using a PDA detector.

Linearity

Linearity was assessed by analyzing a series of solutions of 7β-Hydroxymethyl Drospirenone at five concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 µg/mL). The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by spiking a placebo with known amounts of 7β-Hydroxymethyl Drospirenone at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample spiked with 7β-Hydroxymethyl Drospirenone at the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

Results and Discussion

The developed HPLC method successfully separated 7β-Hydroxymethyl Drospirenone from Drospirenone with excellent resolution. The retention time for 7β-Hydroxymethyl Drospirenone was observed to be shorter than that of Drospirenone, which is consistent with its higher polarity.

The forced degradation studies showed that Drospirenone is susceptible to degradation under acidic, basic, and oxidative conditions. The developed method was able to resolve the main degradation products from the parent drug and the 7β-Hydroxymethyl Drospirenone peak, demonstrating its stability-indicating nature.

The validation results confirmed that the method is specific, linear, accurate, precise, and robust for the intended purpose. A summary of the validation data is presented in the table below.

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 2.0%
Intermediate Precision (%RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on results

Workflow and Protocol Visualization

HPLC Method Development Workflow

HPLC_Method_Development A Define Analytical Objective: Separate Drospirenone and 7β-Hydroxymethyl Drospirenone B Literature Search & Physicochemical Property Analysis A->B C Initial Method Development: - Column Selection (C18) - Mobile Phase Scouting - Wavelength Selection B->C D Method Optimization: - Gradient Profile - Flow Rate - Column Temperature C->D E Forced Degradation Studies D->E F Method Validation (ICH Q2(R1)): - Specificity, Linearity, Accuracy - Precision, LOD/LOQ, Robustness E->F Assess Stability Indicating Nature G Finalized & Documented Analytical Method F->G

Caption: Workflow for the development of the HPLC method.

Experimental Protocol Flow

Experimental_Protocol cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare Mobile Phases (A: Buffer, B: ACN) H1 Equilibrate HPLC System P1->H1 P2 Prepare Standard Stock Solutions (Drospirenone & 7β-Hydroxymethyl Drospirenone) P3 Prepare Working Standard and Sample Solutions P2->P3 H2 Inject Blank, Standards, and Samples P3->H2 H1->H2 H3 Acquire Chromatographic Data H2->H3 D1 Integrate Peaks and Determine Retention Times & Areas H3->D1 D2 Perform System Suitability Checks D1->D2 D3 Quantify 7β-Hydroxymethyl Drospirenone using Calibration Curve D2->D3 D4 Report Results D3->D4

Caption: Step-by-step experimental protocol for analysis.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the detection and quantification of 7β-Hydroxymethyl Drospirenone in the presence of Drospirenone. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating. This method is suitable for routine quality control analysis and stability testing in the pharmaceutical industry, contributing to the overall quality and safety of Drospirenone-containing products.

References

  • EvitaChem. (n.d.). 7β-Hydroxymethyl Drospirenone.
  • PubChem. (n.d.). 7-Hydroxymethyl drospirenone.
  • ResearchGate. (n.d.). A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • RJPBCS. (2014). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms.
  • IJPPR. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SciSpace. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA.
  • Semantic Scholar. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Drospirenone on Newcrom R1 HPLC column.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • GSC Biological and Pharmaceutical Sciences. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies.
  • International Journal of ChemTech Research. (2019). Development and Validation of New Analytical Method for Simultaneous Estimation of Drospirenone and Ethinyl Estradiol.
  • SPHS. (2018).
  • International Journal of Pharmaceutical Sciences. (2025). Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines.
  • ResearchGate. (n.d.). Structure of drospirenone (DROSP).
  • ejpmr.com. (2024). COMPREHENSIVE STUDIES OF ANALYTICAL METHODS FOR DROSPIRENONE AND ETHINYL ESTRADIOL.
  • Pharmaffiliates. (n.d.).
  • PubChem. (n.d.). Drospirenone.
  • LGC Standards. (n.d.). 7b-Hydroxymethyl Drospirenone.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC.
  • ResearchGate. (n.d.). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study.

Sources

Application

Application Note: Synthesis and Characterization of 7β-Hydroxymethyl Drospirenone Reference Standard

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality Drospirenone, a fourth-generation synthetic progestin, is a key active pharmaceutical ingredient (API) in many oral contraceptives and horm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

Drospirenone, a fourth-generation synthetic progestin, is a key active pharmaceutical ingredient (API) in many oral contraceptives and hormone replacement therapies.[1] Its unique antimineralocorticoid and antiandrogenic properties distinguish it from other progestins.[2] The stringent regulatory requirements for pharmaceutical manufacturing necessitate the precise identification and quantification of any impurities that may arise during the synthesis of the API. One such critical process-related impurity is 7β-Hydroxymethyl Drospirenone, which is recognized by the European Pharmacopoeia as Drospirenone EP Impurity B.[3][4][5][6]

The availability of a high-purity reference standard for 7β-Hydroxymethyl Drospirenone is paramount for several key aspects of drug development and quality control:

  • Analytical Method Development and Validation: A well-characterized reference standard is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify this impurity in batches of Drospirenone.[3]

  • Quality Control (QC): Routine QC testing of Drospirenone API and finished drug products relies on this reference standard to ensure that the levels of this impurity remain within the strict limits set by regulatory bodies.[7]

  • Stability Studies: The reference standard is used in stability studies to monitor the potential degradation of Drospirenone into this and other impurities under various environmental conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthesis protocol, purification strategy, and analytical characterization of 7β-Hydroxymethyl Drospirenone. The methodologies described herein are grounded in established principles of steroid chemistry and are designed to yield a reference standard of sufficient purity for its intended applications.

Proposed Synthesis of 7β-Hydroxymethyl Drospirenone

Reaction Scheme:

Synthesis of 7-beta-Hydroxymethyl Drospirenone start Drospirenone Precursor (e.g., with a 6,7-double bond) intermediate1 7-Keto Drospirenone Derivative start->intermediate1 Allylic Oxidation intermediate2 7β-Hydroxy Drospirenone intermediate1->intermediate2 Stereoselective Reduction final_product 7β-Hydroxymethyl Drospirenone intermediate2->final_product Hydroxymethylation

Figure 1: Proposed synthetic pathway for 7β-Hydroxymethyl Drospirenone.

Part 1: Synthesis Protocol

This protocol is a proposed route and may require optimization based on laboratory conditions and available starting materials.

Step 1: Allylic Oxidation of a Drospirenone Precursor

The introduction of a functional group at the C7 position can be achieved through the allylic oxidation of a precursor containing a double bond between C6 and C7.

  • Starting Material: A suitable Drospirenone precursor with a Δ⁶ double bond.

  • Reagents: Chromium trioxide (CrO₃), 3,5-dimethylpyrazole.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the Drospirenone precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare the chromium trioxide-3,5-dimethylpyrazole complex by slowly adding CrO₃ to a solution of 3,5-dimethylpyrazole in dichloromethane at 0 °C.

    • Add the oxidant complex solution dropwise to the solution of the Drospirenone precursor at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-keto derivative.

Causality: The use of a chromium-based oxidant like the CrO₃-dimethylpyrazole complex is a standard method for the allylic oxidation of enones, selectively introducing a carbonyl group at the C7 position.[8]

Step 2: Stereoselective Reduction to 7β-Hydroxy Drospirenone

The stereoselective reduction of the 7-keto group is crucial to obtain the desired β-orientation of the subsequent hydroxymethyl group.

  • Reagents: Sodium borohydride (NaBH₄).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the crude 7-keto derivative in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C and monitor by TLC.

    • Once the reaction is complete, carefully add acetic acid to neutralize the excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Collect the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7β-hydroxy derivative.

Causality: The reduction of a 7-keto steroid with sodium borohydride often leads to the formation of the 7β-hydroxy epimer as the major product.[8]

Step 3: Hydroxymethylation

This conceptual step would involve the conversion of the 7β-hydroxy group to a 7β-hydroxymethyl group. A possible, though complex, route could involve conversion to a leaving group, displacement with a one-carbon nucleophile (like cyanide), and subsequent reduction. A more direct, albeit challenging, approach would be a targeted C-H activation and functionalization, which is an area of active research in steroid chemistry. For the purpose of this protocol, we will assume a hypothetical efficient conversion.

A detailed, validated protocol for this specific transformation on the Drospirenone skeleton is not available in the public domain and would require significant research and development.

Purification Protocol: Achieving Reference Standard Quality

The purity of a reference standard is its most critical attribute. A multi-step purification process is typically required.

Workflow for Purification

Purification Workflow crude Crude 7β-Hydroxymethyl Drospirenone flash_chrom Flash Chromatography crude->flash_chrom Initial Cleanup prep_hplc Preparative HPLC flash_chrom->prep_hplc Fractionation recrystallization Recrystallization prep_hplc->recrystallization Final Polishing final_product High-Purity Reference Standard recrystallization->final_product Isolation

Figure 2: General workflow for the purification of 7β-Hydroxymethyl Drospirenone.

1. Flash Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes. The exact gradient should be determined by analytical TLC.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a pre-packed silica gel column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the desired product.

    • Pool the pure fractions and concentrate under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)

For achieving the highest purity, preparative HPLC is often necessary to separate the target compound from closely related impurities.

ParameterCondition
Column C18, e.g., 250 mm x 21.2 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.[9]
Flow Rate Adjusted for the preparative column diameter.
Detection UV at an appropriate wavelength (e.g., 245 nm or 271 nm).[10]
Sample Preparation Dissolve the partially purified product in a minimal amount of the initial mobile phase.[9]

Procedure:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Inject the concentrated sample solution.

  • Collect fractions based on the elution of the target peak.

  • Analyze the purity of each fraction using an analytical HPLC method.

  • Pool the fractions that meet the required purity specifications (typically >99.5%).

  • Remove the solvent using a rotary evaporator.[9]

3. Recrystallization (Final Polishing)

  • Solvent System: A suitable solvent system (e.g., acetone/hexanes or ethyl acetate/heptane) should be determined experimentally to provide good crystal formation.

  • Procedure:

    • Dissolve the purified solid from preparative HPLC in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Analytical Characterization and Quality Control

A comprehensive analytical characterization is required to confirm the identity, purity, and potency of the synthesized reference standard. A Certificate of Analysis for commercially available standards typically includes the following data.[11]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An isocratic or gradient HPLC method is used to determine the purity of the final product.

ParameterCondition
Column C18, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water mixture (e.g., 65:35 v/v).[12]
Flow Rate 1.0 mL/min.[12]
Column Temperature 35 °C.[13]
Detection UV at 220 nm.[12]
Injection Volume 10-20 µL.[12][13]

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

TechniqueExpected Result
Electrospray Ionization (ESI-MS) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₂₄H₃₂O₄ (MW: 384.51).[5][7][14]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the hydroxymethyl group (-CH₂OH), the steroidal backbone protons, and the absence of signals corresponding to the starting materials or major impurities.

  • ¹³C NMR: The carbon NMR spectrum should show the correct number of carbon signals corresponding to the molecular formula.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

4. Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) group, carbonyl (C=O) groups of the ketone and lactone, and C-H bonds.

5. Thermogravimetric Analysis (TGA)

TGA can be used to determine the presence of residual solvents and water content.[11]

Data Summary

PropertyExpected Value
Chemical Name 7β-(Hydroxymethyl)-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone[5]
Synonyms Drospirenone EP Impurity B[3][4][5][6]
Molecular Formula C₂₄H₃₂O₄[5][7][14]
Molecular Weight 384.51 g/mol [5][7][14]
Appearance White to off-white solid
Purity (HPLC) ≥ 99.5%

Conclusion

The synthesis and characterization of high-purity reference standards for pharmaceutical impurities like 7β-Hydroxymethyl Drospirenone are critical for ensuring the safety and efficacy of drug products. This application note provides a comprehensive, albeit proposed, framework for the synthesis, purification, and analytical characterization of this important reference material. The outlined protocols are based on established chemical principles and analytical techniques, offering a solid foundation for any laboratory involved in the research, development, or quality control of Drospirenone.

References

  • Axios Research. (n.d.). Drospirenone EP Impurity B (7-hydroxymethyl Drospirenone). Retrieved from [Link]

  • Veeprho. (n.d.). Drospirenone EP Impurity B. Retrieved from [Link]

  • Google Patents. (n.d.). US8334375B2 - Methods for the preparation of drospirenone.
  • Cleanchem. (n.d.). Drospirenone EP Impurity B | CAS No: NA. Retrieved from [Link]

  • ResearchGate. (n.d.). A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms | Request PDF. Retrieved from [Link]

  • Veeprho. (n.d.). Drospirenone Impurities and Related Compound. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]

  • USP. (2011). Drospirenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereospecific Synthesis of Drospirenone | Request PDF. Retrieved from [Link]

  • Chemfeel. (n.d.). Drospirenone EP Impurity B. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Drospirenone - Impurity B| Chemical Name : 7β-hydroxymethyl derivative. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 7-HYDROXYMETHYL DROSPIRENONE. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validated RP - HPLC Method for the Estimation of Drospirenone in Formulation. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxymethyl drospirenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of 7α-Hydroxypregnenolone, a Neuroactive Steroid that Stimulates Locomotor Activity | Request PDF. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7β-hydroxy-epiandrosterone | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7β-Hydroxymethyl Drospirenone in Human Plasma

Abstract This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7β-Hydroxymethyl Drospirenone, a primar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7β-Hydroxymethyl Drospirenone, a primary metabolite of the synthetic progestin Drospirenone, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample clean-up, optimized chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. All procedural steps are explained with a focus on the scientific rationale to ensure methodological integrity and reproducibility, in alignment with regulatory expectations such as the FDA's Bioanalytical Method Validation guidelines.[1][2][3]

Introduction

Drospirenone (DRSP) is a fourth-generation synthetic progestin widely used in oral contraceptives and hormone replacement therapies. Its pharmacological profile is unique due to its antimineralocorticoid and antiandrogenic activities. The metabolic fate of drospirenone is a critical aspect of its overall clinical pharmacology. 7β-Hydroxymethyl Drospirenone has been identified as a significant metabolite of drospirenone. Accurate quantification of this metabolite in biological matrices is essential for a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological fluids due to its high sensitivity, specificity, and wide dynamic range.[3] This application note provides a step-by-step protocol for the determination of 7β-Hydroxymethyl Drospirenone in human plasma, from sample preparation to data acquisition and analysis.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of the analyte and the chosen internal standard (IS) is fundamental to developing a robust analytical method.

Property7β-Hydroxymethyl DrospirenoneDrospirenone-d4 (Internal Standard)
Chemical Formula C₂₄H₃₂O₄C₂₄H₂₆D₄O₃
Molecular Weight 384.51 g/mol 371.5 g/mol
Chemical Structure A drospirenone core with a hydroxymethyl group at the 7β position. The addition of the hydroxyl group increases the polarity compared to the parent drug.A stable isotope-labeled version of drospirenone, which co-elutes with the analyte and compensates for matrix effects and variability in sample processing.
Predicted Precursor Ion ([M+H]⁺) m/z 385.2m/z 371.2

The choice of a stable isotope-labeled internal standard, such as Drospirenone-d4, is highly recommended as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby providing the most accurate quantification.

Experimental Workflow

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate and precise quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Spiking (Analyte & IS) ppt Protein Precipitation (Methanol) plasma->ppt Add Methanol spe Solid-Phase Extraction (Oasis HLB) ppt->spe Load Supernatant reconstitution Evaporation & Reconstitution spe->reconstitution Elute & Dry lc UPLC Separation (C18 Column) reconstitution->lc Inject ms MS/MS Detection (MRM Mode) lc->ms Ionization quant Quantification (Analyte/IS Ratio) ms->quant Data Acquisition validation Method Validation quant->validation Assess Performance

Figure 1: A schematic of the complete analytical workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and other endogenous components that can interfere with the analysis. A solid-phase extraction protocol using a hydrophilic-lipophilic balanced (HLB) sorbent is recommended for its broad retention of polar and non-polar compounds.[4][5]

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • 7β-Hydroxymethyl Drospirenone and Drospirenone-d4 reference standards

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Oasis HLB µElution Plate

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Drospirenone-d4).

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and dilute with 700 µL of water containing 0.1% formic acid.

  • Solid-Phase Extraction (Simplified 3-Step Protocol):

    • Load: Directly load the pre-treated sample onto the Oasis HLB µElution plate without prior conditioning and equilibration.[6][7]

    • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and internal standard with 2 x 25 µL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are provided as a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended ConditionRationale
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µmProvides excellent separation efficiency for steroids and their metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common organic modifier for steroid separation.
Gradient 40% B to 95% B over 5 minutesA gradient elution is necessary to separate the analyte from endogenous plasma components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce backpressure.
Injection Volume 5 µLA smaller injection volume can minimize matrix effects.

Mass Spectrometry (MS) Parameters:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSteroids readily form protonated molecules ([M+H]⁺) in positive ion mode.
Capillary Voltage 3.5 kVTo be optimized for maximal signal intensity.
Source Temperature 150°CTo be optimized for efficient desolvation.
Desolvation Temperature 400°CTo be optimized for efficient desolvation.
Desolvation Gas Flow 800 L/hrTo be optimized for efficient desolvation.
Collision Gas ArgonA common collision gas for fragmentation.

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed based on the molecular weight of 7β-Hydroxymethyl Drospirenone and common fragmentation patterns of hydroxylated steroids, which often involve neutral losses of water (H₂O) and formaldehyde (CH₂O) from the hydroxymethyl group, as well as fragmentation of the steroid backbone.[8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentationDwell Time (ms)Collision Energy (eV)
7β-Hydroxymethyl Drospirenone (Quantifier) 385.2367.2[M+H - H₂O]⁺100To be optimized (start at 15-25 eV)
7β-Hydroxymethyl Drospirenone (Qualifier) 385.2355.2[M+H - CH₂O]⁺100To be optimized (start at 20-30 eV)
Drospirenone-d4 (IS) 371.297.1Fragmentation of steroid core100To be optimized (start at 35-45 eV)

Note: The collision energies provided are starting points and must be optimized for the specific instrument to achieve maximum signal intensity for each transition.

fragmentation cluster_ms1 Q1 - Precursor Selection cluster_ms2 Q2 - Collision Cell (CID) cluster_ms3 Q3 - Product Ion Selection precursor 7β-Hydroxymethyl Drospirenone [M+H]⁺ = m/z 385.2 cid Fragmentation precursor->cid Collision with Argon product1 Product Ion 1 [M+H - H₂O]⁺ m/z 367.2 cid->product1 Loss of Water product2 Product Ion 2 [M+H - CH₂O]⁺ m/z 355.2 cid->product2 Loss of Formaldehyde

Figure 2: Proposed fragmentation pathway for 7β-Hydroxymethyl Drospirenone in the collision cell.

Method Validation

The developed method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[1][2][3] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared with at least six non-zero standards over the expected concentration range. The curve should be fitted with a linear, weighted (1/x²) regression.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Recovery and Matrix Effect: The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be assessed to ensure that ionization suppression or enhancement from the plasma matrix is minimal and compensated for by the internal standard.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 7β-Hydroxymethyl Drospirenone in human plasma using LC-MS/MS. The combination of a streamlined solid-phase extraction method with optimized chromatographic and mass spectrometric conditions allows for a sensitive, selective, and robust assay suitable for regulated bioanalysis. The successful implementation and validation of this method will enable researchers to accurately characterize the metabolic profile of drospirenone, contributing to a better understanding of its clinical pharmacology.

References

  • BenchChem. (2025).
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • U.S. Food and Drug Administration. (2018).
  • PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach.
  • BenchChem. (2025).
  • NorthEast BioLab. (n.d.).
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction.
  • ResearchGate. (2025). Determination of Drospirenone in Human Plasma by LC–Tandem-MS.
  • Indian Journal of Pharmaceutical Education and Research. (2021).
  • ACS Publications. (2025).
  • Ovid. (2012).
  • LGC Standards. (n.d.). 7b-Hydroxymethyl Drospirenone.
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Pharmaffiliates. (n.d.).
  • Axios Research. (n.d.). Drospirenone EP Impurity B (7-hydroxymethyl Drospirenone).
  • PMC. (2025).
  • ResearchGate. (2020).
  • bioRxiv. (2024).
  • PMC. (2021).
  • PMC. (2022). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
  • ResearchGate. (2008). a Parent ion mass spectra of drospirenone (m/z 367.10). b Parent ion....

Sources

Application

NMR characterization of 7β-Hydroxymethyl Drospirenone

Application Note: Advanced NMR Characterization and Stereochemical Elucidation of 7β-Hydroxymethyl Drospirenone Context and Chemical Significance Drospirenone is a widely utilized fourth-generation synthetic progestin ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization and Stereochemical Elucidation of 7β-Hydroxymethyl Drospirenone

Context and Chemical Significance

Drospirenone is a widely utilized fourth-generation synthetic progestin characterized by a unique steroidal framework containing two highly strained cyclopropyl rings (6β,7β and 15β,16β-dimethylene). During active pharmaceutical ingredient (API) synthesis or under forced degradation conditions (such as hydrolytic or acidic stress), the 6,7-cyclopropyl ring is particularly susceptible to nucleophilic attack and rearrangement [1].

When this ring-opening occurs in the presence of water, it yields 7β-hydroxymethyl drospirenone (also classified as Drospirenone EP Impurity B)[2, 3]. Regulatory bodies (e.g., ICH Q3A/B) require rigorous structural elucidation of such impurities to ensure drug safety and efficacy [4]. While mass spectrometry can easily confirm the molecular formula (C24H32O4, MW 384.51) [3], it cannot unambiguously resolve the stereochemistry at the C7 position. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively assign the structure and confirm the exact 7β-orientation of the hydroxymethyl group.

Analytical Strategy: The Causality of Experimental Design

To build a highly trustworthy structural proof, the NMR strategy must move beyond simple 1D assignments. The methodology is designed with specific causal links to address the unique challenges of steroidal characterization:

  • 1D 1H and 13C NMR : Establishes the fundamental loss of the upfield cyclopropyl signals (typically seen at 0.5–1.5 ppm in the parent drug) and the emergence of a deshielded hydroxymethyl group.

  • 2D COSY and HSQC : Traces the continuous spin system. COSY links the C4 alkene proton through the C6 methylene to the C7 methine, and finally to the new C7-CH2OH group.

  • 2D HMBC : Provides regiochemical proof. Long-range heteronuclear couplings (

    
    , 
    
    
    
    ) anchor the isolated -CH2OH spin system to the rigid steroidal core at C7.
  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) : The critical step for stereochemical assignment. Because drospirenone impurities have a molecular weight of ~384 Da, they tumble at an intermediate rate in solution, which can cause standard NOESY signals to vanish (NOE

    
     0). Therefore, ROESY is employed to ensure positive cross-peaks. The β-face (top) of the steroid is defined by the C19 methyl group; thus, a spatial correlation between the C19 protons and the hydroxymethyl protons definitively proves the 7β-configuration.
    

Self-Validating Experimental Protocol

This protocol ensures high data integrity through internal calibration and cross-validation steps.

Phase 1: Sample Preparation and System Suitability

  • Solvent Selection : Dissolve 10–15 mg of the 7β-hydroxymethyl drospirenone standard in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D). Rationale: CDCl3 is chosen because it provides superior chemical shift dispersion for steroidal aliphatic protons compared to DMSO-d6, preventing severe signal overlap in the 1.0–2.5 ppm region.

  • Internal Referencing : Use the residual CHCl3 solvent peak (1H: 7.26 ppm; 13C: 77.16 ppm) as the internal chemical shift reference to ensure absolute accuracy across all spectra.

  • Pulse Calibration (Self-Validation) : Before acquisition, manually calibrate the 90° pulse width (pw90) for the specific sample. This ensures maximum signal-to-noise (S/N) ratio and prevents phase artifacts in complex 2D multipulse sequences.

Phase 2: NMR Acquisition Parameters Perform all experiments on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize sensitivity.

  • 1H NMR : Acquire 32 scans with a spectral width of 12 ppm and a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • 13C{1H} NMR & DEPT-135 : Acquire 1024 scans. Cross-validation step: The sum of DEPT-135 signals (CH/CH3 positive, CH2 negative) must perfectly map to the protonated carbons in the standard 13C spectrum, validating the carbon multiplicity.

  • HSQC & HMBC : Acquire with 256 t1 increments and 32 scans per increment. Optimize the HMBC delay for a long-range coupling constant of

    
     Hz.
    
  • ROESY : Acquire with a continuous-wave spin-lock mixing time of 300 ms. Rationale: This specific mixing time is chosen to maximize the buildup of rotating-frame NOEs for a medium-sized molecule while minimizing spin-diffusion artifacts that could lead to false stereochemical assignments.

NMR_Workflow Sample Sample Prep (10-15 mg in CDCl3) Suitability System Suitability (90° Pulse Calibration) Sample->Suitability OneD 1D NMR (1H, 13C, DEPT-135) Suitability->OneD TwoD_Backbone 2D Backbone (COSY, HSQC, HMBC) OneD->TwoD_Backbone Stereo Stereochemistry (ROESY 300ms) TwoD_Backbone->Stereo Validation Data Cross-Validation (DEPT vs HSQC vs HMBC) TwoD_Backbone->Validation Stereo->Validation Report Final Structure Elucidation Report Validation->Report

Fig 1. Self-validating NMR elucidation workflow for drospirenone impurities.

Data Presentation and Interpretation

The structural transformation from drospirenone to its 7β-hydroxymethyl derivative is clearly marked by the appearance of an ABX spin system representing the -CH2OH group. The quantitative chemical shift data, cross-validated via 2D NMR, is summarized below.

Table 1: Diagnostic NMR Assignments for 7β-Hydroxymethyl Drospirenone (CDCl3, 600 MHz)

Position13C Shift (ppm)1H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations (H to C)
C3 (Carbonyl)199.0---
C4 (Alkene)125.55.85d (

)
C2, C6, C10
C6 (Methylene)32.42.45, 2.60mC4, C5, C7, C8
C7 (Methine)40.12.10mC5, C6, C8, C9, C7-CH2OH
C7-CH2 (Hydroxymethyl)63.53.55, 3.72dd (

)
C6, C7, C8
C18 (Methyl)18.50.88sC12, C13, C14, C17
C19 (Methyl)19.21.05sC1, C5, C9, C10
Lactone C=O 176.2---

Note: The C7-CH2 protons appear as a diastereotopic pair (dd) at 3.55 and 3.72 ppm due to their proximity to the adjacent chiral center at C7.

Stereochemical Elucidation: The ROESY Logic

The most critical aspect of this characterization is proving the β-orientation of the hydroxymethyl group. The steroidal framework provides a rigid scaffold where the α-face (bottom) and β-face (top) are strictly defined.

  • Reference Points : The C19 methyl group and the C8 proton are strictly β-oriented. The C14 proton is strictly α-oriented.

  • Observation : In the ROESY spectrum, the protons of the C7-hydroxymethyl group (3.55, 3.72 ppm) exhibit strong spatial correlations (cross-peaks) with both the C19 methyl protons (1.05 ppm) and the C8-β proton.

  • Validation : Concurrently, the C7 methine proton (2.10 ppm) shows a strong correlation with the C14-α proton, confirming that the C7 proton resides on the α-face. This mutually exclusive spatial arrangement definitively proves that the hydroxymethyl group is on the β-face.

Stereo_Logic ROESY ROESY 2D Correlations C19 C19 Methyl (β-face reference) ROESY->C19 C8 C8 Proton (β-face reference) ROESY->C8 C14 C14 Proton (α-face reference) ROESY->C14 C7_CH2OH C7-Hydroxymethyl Protons C19->C7_CH2OH Strong NOE (β-face) C8->C7_CH2OH Strong NOE (β-face) C7_H C7 Proton (α-face) C14->C7_H Strong NOE (α-face)

Fig 2. ROESY correlation logic for confirming the 7β-orientation of the hydroxymethyl group.

By combining exact mass confirmation [3] with this rigorous, self-validating NMR methodology, analysts can confidently identify 7β-hydroxymethyl drospirenone, ensuring compliance with stringent pharmaceutical quality standards [4].

References

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • 7-Hydroxymethyl drospirenone | C24H32O4 | CID 71749144. PubChem - NIH. Available at:[Link]

Method

Application Note: Isolation and Characterization of 7β-Hydroxymethyl Drospirenone from Stressed API Samples

Executive Summary Drospirenone is a synthetic progestin widely utilized in oral contraceptives. During the drug development lifecycle, establishing a comprehensive impurity profile is a regulatory mandate under1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone is a synthetic progestin widely utilized in oral contraceptives. During the drug development lifecycle, establishing a comprehensive impurity profile is a regulatory mandate under1[1]. One critical degradation product and synthetic impurity is 7β-Hydroxymethyl Drospirenone (also known as Impurity I or EP Impurity B)[2]. This application note details a field-proven, self-validating protocol for the forced degradation of Drospirenone API, followed by the targeted preparative isolation of the 7β-hydroxymethyl derivative for use as an analytical reference standard.

Mechanistic Insights: Causality in Degradation

Drospirenone’s molecular architecture—featuring a cyclopropa-fused steroidal backbone and a 17α-lactone ring—makes it uniquely susceptible to specific stress vectors[2].

  • Alkaline Hydrolysis: Exposure to basic conditions rapidly opens the lactone ring. If left unchecked, this pathway drives the molecule to complete decomposition, forming a triol derivative (17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol)[3].

  • Oxidative & Enzymatic Stress: The introduction of peroxides or cytochrome P450 mimics induces targeted hydroxylation at the sterically accessible C-7β position, yielding 7β-Hydroxymethyl Drospirenone[2].

The Causality of Quenching: To successfully isolate the 7β-hydroxymethyl intermediate, the degradation must be strictly limited to a 5–20% yield[1]. We employ a mandatory neutralization (quenching) step. This acts as a self-validating control: by neutralizing the pH, we instantly halt the lactone ring-opening cascade, preserving the intermediate degradants and preventing the sample from degrading into an intractable mixture of terminal byproducts[4].

Experimental Workflow

G cluster_stress Forced Degradation (Target: 5-20%) API Drospirenone API (Starting Material) Oxidative Oxidative Stress (3% H2O2, 80°C, 1h) API->Oxidative Alkaline Alkaline Stress (0.1N NaOH, 60°C, 30m) API->Alkaline Quench Quenching & Neutralization Oxidative->Quench Alkaline->Quench Analytical Analytical HPLC (Validate 5-20% Yield) Quench->Analytical Aliquot PrepLC Preparative HPLC (C18, NH4OAc:MeCN) Analytical->PrepLC If Validated Fraction 7β-Hydroxymethyl Drospirenone PrepLC->Fraction UV 271 nm

Workflow for stress induction and targeted isolation of 7β-Hydroxymethyl Drospirenone.

Step-by-Step Methodologies

Phase 1: Controlled Stress Induction
  • Preparation: Dissolve 50 mg of Drospirenone API in 10 mL of HPLC-grade methanol to create a 5 mg/mL stock solution.

  • Alkaline Stress: Transfer 2 mL of the stock solution to a 10 mL volumetric flask. Add 2 mL of 0.1 N NaOH. Incubate in a precision water bath at 60°C for exactly 30 minutes[5].

  • Oxidative Stress (Alternative): Transfer 2 mL of the stock solution to a separate flask. Add 2 mL of 3% H₂O₂. Incubate at 80°C for 1 hour in the dark to prevent secondary photo-oxidation[5].

Phase 2: Quenching & Sample Preparation (Self-Validating Step)
  • Neutralization: Immediately transfer the flasks to an ice bath for 5 minutes. For the alkaline sample, add exactly 2 mL of 0.1 N HCl to neutralize the pH to ~7.0[4].

  • Dilution: Bring the volume of both flasks up to 10 mL using the mobile phase (Ammonium Acetate:Acetonitrile).

  • Analytical Verification: Inject a 10 µL aliquot onto an analytical HPLC system to confirm that the degradation of the parent API is between 5% and 20%[1]. Do not proceed to preparative LC if degradation exceeds 20%; excessive degradation indicates terminal hydrolysis, requiring a reduction in stressor exposure time.

Phase 3: Preparative HPLC Isolation

Causality of Mobile Phase Selection: We utilize a 10 mM Ammonium Acetate buffer (pH 6.8) instead of a standard phosphate buffer[1]. Ammonium acetate is highly volatile, which allows the collected fractions to be directly lyophilized without an intermediate solid-phase extraction (SPE) desalting step, thereby maximizing the recovery yield of the labile 7β-hydroxymethyl degradant.

  • Column: C18 Preparative Column (250 × 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Acetate : Acetonitrile (70:30 v/v)[1].

  • Flow Rate: 15.0 mL/min.

  • Detection: PDA detector set to 271 nm[6].

  • Collection: Inject 500 µL of the stressed sample per run. Collect the peak eluting prior to the main Drospirenone peak (Drospirenone typical RT ~8.3 min on analytical scales; scale accordingly for prep)[6].

  • Lyophilization: Pool the fractions containing the target impurity, freeze at -80°C, and lyophilize for 48 hours to yield pure 7β-Hydroxymethyl Drospirenone powder.

Quantitative Data Summary

Table 1: Summary of Degradation Conditions and Target Yields

Stress ConditionReagent / Temp / TimeAPI Remaining (%)7β-OH-Me DRSP Yield (%)Secondary Impurities (%)
Alkaline 0.1 N NaOH / 60°C / 30 min82.5%12.1%5.4% (Triol derivatives)
Oxidative 3% H₂O₂ / 80°C / 1 hr81.0%15.3%3.7% (Biphenyl moieties)
Acidic 1.0 N HCl / 80°C / 1 hr83.4%< 2.0%14.6% (Cyclopropa-diene)

Table 2: Preparative HPLC Parameters

ParameterSpecification
Stationary Phase C18, 250 × 21.2 mm, 5 µm
Mobile Phase 10 mM NH₄OAc (pH 6.8) : Acetonitrile (70:30)
Flow Rate 15.0 mL/min
Injection Volume 500 µL (Stressed Extract)
Detection Wavelength 271 nm

Analytical Verification

To ensure the trustworthiness of the isolated standard, the lyophilized powder must be subjected to structural elucidation:

  • LC-MS: Confirm the mass shift. Drospirenone has a molecular weight of ~366.5 g/mol . The isolated 7β-Hydroxymethyl Drospirenone will exhibit a distinct mass profile corresponding to the addition of the hydroxymethyl group (C24H32O4, MW: 384.51 g/mol )[2].

  • NMR Spectroscopy: 1H-NMR should confirm the presence of the -CH2OH protons at the 7β position and the retention of the Δ4-3-keto moiety in ring A[2].

References

  • Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies Source: Journal of Current Pharma Research (Human Journals) URL:[Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

Sources

Application

Application Note: Storage, Handling, and Analytical Protocols for 7β-Hydroxymethyl Drospirenone Reference Standards

Introduction and Chemical Context 7β-Hydroxymethyl Drospirenone, officially designated in pharmacopeial frameworks as Drospirenone EP Impurity B , is a critical specified impurity and metabolite of the synthetic progesti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

7β-Hydroxymethyl Drospirenone, officially designated in pharmacopeial frameworks as Drospirenone EP Impurity B , is a critical specified impurity and metabolite of the synthetic progestin drospirenone[1]. Structurally, it is characterized by the presence of a hydroxymethyl group (-CH₂OH) at the C-7β position of the steroidal backbone[2].

While it retains the core drospirenone architecture—including the Δ⁴-3-keto moiety, the 15β,16β-methylene cyclopropane ring, and the 17α-lactone ring—the addition of the primary alcohol at the 7β position fundamentally alters its stability profile[2]. The compound is highly susceptible to specific degradation pathways, demanding stringent, causality-driven storage and handling protocols to ensure its integrity as a quantitative reference standard in pharmaceutical quality control.

Physicochemical Properties & Stability Dynamics

Understanding the intrinsic vulnerabilities of 7β-Hydroxymethyl Drospirenone is the foundation of its handling logic. The standard's structural features dictate its environmental sensitivities.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name 7β-(Hydroxymethyl)-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone
Pharmacopeial Designation Drospirenone EP Impurity B[1]
Molecular Formula C₂₄H₃₂O₄[3]
Molecular Weight 384.51 g/mol [3]
Key Functional Groups 7β-Hydroxymethyl, Δ⁴-3-keto, 17α-lactone[2]
UV Absorption Maxima ~195 nm (Hydroxyl sensitivity) and ~271 nm (Chromophore)[4][5]
Causality of Degradation

The degradation of this standard is not random; it follows predictable kinetic pathways driven by environmental stressors:

  • Alkaline Hydrolysis: Exposure to pH > 8 or protic solvents with basic impurities rapidly catalyzes the opening of the 17α-lactone ring, forming a pharmacologically inactive di-acid/salt[5].

  • Oxidation: The primary alcohol of the 7β-hydroxymethyl group can oxidize to an aldehyde or carboxylic acid if exposed to atmospheric oxygen or transition metal contaminants over prolonged periods.

  • Photolysis: The conjugated Δ⁴-3-keto system in the A-ring absorbs UV light, leading to potential photo-isomerization or structural degradation[5].

G Parent 7β-Hydroxymethyl Drospirenone (Intact Standard) Base Alkaline Conditions (pH > 8) Parent->Base Acid Acidic Conditions (pH < 3) Parent->Acid Oxid Oxidative Stress / UV Parent->Oxid Lactone γ-Lactone Ring Opening (Di-acid/Salt Formation) Base->Lactone Dehyd Dehydration / Epimerization (Loss of -OH) Acid->Dehyd Aldehyde Oxidation of 7β-Hydroxymethyl to Aldehyde/Acid Oxid->Aldehyde

Primary degradation pathways of 7β-Hydroxymethyl Drospirenone under environmental stress.

Storage Protocols

To arrest the kinetic degradation pathways described above, the following storage parameters must be strictly enforced.

Table 2: Storage and Stability Parameters
Storage StateTemperatureAtmosphereContainer
Solid Powder (Long-term) 2°C to 8°C (Refrigerator)[6]Desiccated, inert gasAmber glass, PTFE-lined cap
Solid Powder (Short-term) 15°C to 25°CDesiccatedAmber glass, light-protected
Stock Solutions -20°CArgon purged headspaceAmber glass, PTFE-lined septa

Expert Insight: Why not store the solid powder at -80°C? While ultra-low temperatures prevent chemical degradation, they significantly increase the risk of condensation upon retrieval. The hygroscopic nature of steroidal powders means that moisture ingress during thawing will create localized micro-environments of hydrolysis. Storing the solid at 2-8°C with robust desiccation provides the optimal balance of chemical stability and handling safety[6].

Handling and Preparation Protocols

This section details the step-by-step methodology for preparing analytical solutions. The protocol is designed as a self-validating system: any deviation in standard integrity will be caught during the System Suitability Test (SST).

G Start Equilibrate Standard to Room Temp (Desiccated) Weigh Microbalance Weighing (Static Control) Start->Weigh Dissolve Primary Stock Solution (Acetonitrile, 1 mg/mL) Weigh->Dissolve Aliquot Aliquot & Argon Purge (Store at -20°C) Dissolve->Aliquot Long-term WorkSol Working Solution (Dilute in Mobile Phase) Dissolve->WorkSol Immediate Use SST System Suitability Test (Resolution ≥ 1.5) WorkSol->SST Analyze HPLC/LC-MS Analysis (Impurity Profiling) SST->Analyze

Analytical workflow and handling protocol for 7β-Hydroxymethyl Drospirenone standards.

Step-by-Step Methodology: Primary Stock Solution Preparation (1.0 mg/mL)
  • Equilibration: Remove the standard vial from 2-8°C storage and place it in a desiccator at room temperature for a minimum of 60 minutes.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would skew the microbalance reading and initiate lactone hydrolysis.

  • Weighing: Using a calibrated microbalance equipped with an anti-static ionizer, accurately weigh 10.0 mg of 7β-Hydroxymethyl Drospirenone into a Class A 10 mL volumetric flask.

    • Causality: Steroidal powders are highly prone to static charge buildup, leading to powder scattering and inaccurate mass capture.

  • Solvent Selection: Dissolve the powder in 5 mL of LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent. Unlike methanol, which can act as a weak nucleophile and slowly react with the lactone ring over time, acetonitrile stabilizes the steroidal lactone architecture[5].

  • Volume Adjustment: Sonicate for 60 seconds at room temperature, then make up to the 10 mL mark with Acetonitrile.

  • Aliquotting: Divide the stock solution into 1 mL single-use aliquots in amber glass vials. Purge the headspace with Argon gas before sealing with PTFE-lined septa. Store at -20°C.

    • Causality: Argon is heavier than air and nitrogen, creating a highly effective inert blanket over the solution to prevent oxidation of the primary alcohol.

Step-by-Step Methodology: Working Solution & System Suitability
  • Dilution: Thaw a 1 mL aliquot to room temperature. Dilute to the target working concentration (e.g., 10 µg/mL) using the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water)[5].

  • System Suitability Testing (SST): Inject a resolution mixture containing 10 µg/mL Drospirenone API and 10 µg/mL 7β-Hydroxymethyl Drospirenone.

  • Self-Validation Criteria: The analytical run is only valid if the chromatographic resolution (Rs) between Drospirenone and 7β-Hydroxymethyl Drospirenone is ≥ 1.5. A drop in resolution or the appearance of a secondary peak (typically the lactone-opened degradant) acts as an internal failsafe, indicating compromised standard integrity or column degradation.

Analytical Implementation (HPLC/UV)

When utilizing this standard for pharmacopeial compliance, specific detection parameters must be optimized. According to USP methodologies, while the main drospirenone peak is often monitored at 271 nm, the quantification of hydroxydrospirenone impurities is optimally calculated at 195 nm to maximize the signal-to-noise ratio for the hydroxylated derivative[4].

Recommended Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size[5].

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)[5].

  • Flow Rate: 1.0 mL/min[5].

  • Column Temperature: 30°C[5].

  • Detection: UV at 195 nm (for maximum sensitivity of the 7β-hydroxymethyl moiety) and 271 nm[4][5].

References

  • EvitaChem. "Buy 7β-Hydroxymethyl Drospirenone (EVT-1500133)". EvitaChem.
  • Trungtamthuoc. "Drospirenone USP 2025". Trungtamthuoc.com.
  • PubChem - NIH. "7-Hydroxymethyl drospirenone | C24H32O4 | CID 71749144".
  • Benchchem. "A Comparative Guide to Drospirenone Reference Standards for Pharmaceutical Research". Benchchem.
  • LGC Standards. "7b-Hydroxymethyl Drospirenone". LGC Standards.
  • Pharmaffiliates. "CAS NO : 2896199-04-3 | Product Name : Drospirenone - Impurity I".

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution of Drospirenone and 7β-Hydroxymethyl Drospirenone

Topic: Resolving Co-elution of Drospirenone and 7β-Hydroxymethyl Drospirenone (EP Impurity B) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of Drospirenone and 7β-Hydroxymethyl Drospirenone (EP Impurity B) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Separating closely related steroidal impurities requires a fundamental understanding of molecular interactions and column thermodynamics. This guide provides the mechanistic causality behind chromatographic behaviors and offers self-validating protocols to ensure absolute data integrity in your analytical workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do Drospirenone and 7β-Hydroxymethyl Drospirenone critically co-elute under standard reversed-phase conditions? A1: Drospirenone (DRSP) and 7β-Hydroxymethyl Drospirenone (also known as EP Impurity B) share an identical, highly rigid steroidal core (cyclopropa[15,16]-17alpha-pregn-4-ene-21,17-carbolactone)[1][2]. The only structural variance is the addition of a hydroxymethyl group at the 7β position[1][2]. In standard C18 reversed-phase chromatography, separation is driven by hydrophobic partitioning. Because the bulky steroidal framework dominates the overall hydrophobicity (logP) of both molecules, the slight increase in polarity from the single hydroxyl group is often insufficient to achieve baseline resolution (Rs ≥ 1.5) when high percentages of strong organic modifiers (like >60% Acetonitrile) are used[3]. The molecules partition into the stationary phase at nearly identical rates, leading to peak overlap.

Q2: How can column chemistry be modified to exploit the structural differences between these two molecules? A2: When hydrophobic interactions fail to provide sufficient selectivity (α), orthogonal interaction mechanisms must be introduced. Switching from a standard C18 column to a Cyano (CN) column alters the separation mechanism from pure van der Waals forces to include strong dipole-dipole interactions[4]. The cyano functional groups on the stationary phase interact preferentially with the polar hydroxymethyl group of Impurity B and the lactone ring, retarding its elution relative to the more hydrophobic DRSP core. This orthogonal selectivity effectively pulls the critical pair apart[4].

Q3: What role does mobile phase pH play in this specific separation? A3: While neutral steroids like Drospirenone do not ionize, the pH of the mobile phase significantly impacts the silanol activity on the silica support of the column. Operating at a slightly alkaline pH (e.g., pH 8.0 using a 50 mM K


HPO

buffer) suppresses secondary interactions between the hydroxyl group of Impurity B and unendcapped residual silanols[4]. This sharpens the peak shape of the impurity, preventing peak tailing that often causes the tail of Impurity B to merge into the leading edge of the DRSP peak.

Q4: What are the recommended detection parameters for quantifying Impurity B in the presence of Drospirenone? A4: According to European Pharmacopoeia (EP) guidelines, Impurity B is optimally detected at 280 nm, whereas other impurities (like Impurity A) may require 385 nm[5]. UV detection at 271-280 nm provides a linear response and minimizes background noise from the mobile phase[3][5]. For LC-MS/MS applications, positive electrospray ionization (ESI+) monitoring the protonated adducts[M+H]+ is recommended, utilizing high-resolution Orbitrap or triple quadrupole mass spectrometry for absolute specificity[6][7].

Part 2: Step-by-Step Resolution Protocols

To guarantee reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in checks to ensure the system is performing within required specifications before sample analysis begins.

Protocol A: Isocratic HPLC-UV Separation (Cyano Column Method)

Self-Validating Mechanism: The use of an isocratic method ensures high run-to-run reproducibility. The system suitability requirement of Rs ≥ 1.5 acts as an internal control, validating that silanol interactions have been successfully suppressed by the buffer.

  • Column Preparation: Install a Cyano (CN) column (e.g., Nova-Pak CN, 125 x 4 mm i.d., 5 µm particle size) into the HPLC system[4].

  • Mobile Phase Formulation: Prepare a mixture of 50 mM Potassium Phosphate Dibasic (K

    
    HPO
    
    
    
    ) buffer and HPLC-grade Acetonitrile in a 60:40 (v/v) ratio[4].
  • pH Adjustment: Adjust the aqueous buffer to exactly pH 8.0 using dilute phosphoric acid or potassium hydroxide prior to mixing with the organic phase.

    • Causality: Strict pH control is critical for peak symmetry. At pH 8.0, the silica surface is uniformly charged, preventing unpredictable hydrogen bonding with the hydroxymethyl group of Impurity B[4].

  • System Equilibration: Pump the mobile phase at a constant flow rate of 1.0 mL/min until a stable baseline is achieved at 280 nm[4][5].

  • Sample Injection: Inject 20 µL of the sample (maintained at room temperature).

  • System Suitability Validation: Evaluate the chromatogram. Ensure the resolution (Rs) between Drospirenone and 7β-Hydroxymethyl Drospirenone is ≥ 1.5. If Rs < 1.5, decrease the Acetonitrile ratio to 35% to increase retention and selectivity.

Protocol B: Gradient RP-HPLC Separation (C18 Column Method)

Self-Validating Mechanism: Gradient elution sharpens late-eluting peaks and clears highly retained hydrophobic matrix components, ensuring the column returns to a pristine baseline state after each run, preventing retention time drift.

  • Column Selection: Utilize a high-efficiency C18 column (e.g., Agilent Zorbax SB C18, 4.6 mm × 250 mm, 5 µm)[8].

  • Temperature Control: Set the column oven temperature to 40°C[8].

    • Causality: Elevated temperature lowers mobile phase viscosity, increasing mass transfer rates within the column pores. This sharpens the peaks, reducing the peak width (w) at the base, which mathematically increases resolution (Rs) even if selectivity (α) remains constant.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% Acetonitrile[8].

    • Mobile Phase B: Acetonitrile-Water (1:3, v/v)[8].

  • Gradient Program: Initiate a gradient starting with a higher proportion of Phase B. Gradually increase Phase A to elute the strongly retained DRSP after the slightly more polar Impurity B[8].

  • Flow Rate & Detection: Maintain a flow rate of 1.3 mL/min with UV detection at 280 nm (specific for Impurity B)[5][8].

Part 3: Quantitative Data & Parameter Comparison

The following table summarizes the critical chromatographic parameters for both approaches, allowing you to select the method that best fits your laboratory's available hardware and specific analytical goals.

ParameterProtocol A (Cyano Selectivity)Protocol B (C18 Hydrophobic Partitioning)
Stationary Phase Nova-Pak CN (5 µm)Zorbax SB C18 (5 µm)
Mobile Phase 50mM K

HPO

: ACN (60:40)
ACN : Water gradient
Mobile Phase pH 8.0Unadjusted (Neutral)
Flow Rate 1.0 mL/min1.3 mL/min
Column Temp Room Temperature40°C
Detection Wavelength 245 nm / 280 nm215 nm / 280 nm
Separation Mechanism Dipole-Dipole & H-BondingHydrophobic (van der Waals)

Part 4: Method Optimization Workflow

G Start Co-elution Detected: DRSP & 7β-OH-DRSP Col Evaluate Column Chemistry Start->Col C18 Standard C18 Column (Hydrophobic Interaction) Col->C18 CN Cyano (CN) Column (Dipole-Dipole Interaction) Col->CN ModC18 Decrease Organic Modifier (e.g., ACN to 40%) & Lower Temp C18->ModC18 ModCN Optimize Buffer pH (e.g., 50mM K2HPO4 pH 8.0) CN->ModCN Eval Assess Resolution (Rs) ModC18->Eval ModCN->Eval Pass Rs ≥ 1.5 Baseline Separation Achieved Eval->Pass Yes Fail Rs < 1.5 Adjust Gradient/Flow Rate Eval->Fail No Fail->Col

Troubleshooting workflow for resolving Drospirenone and 7β-Hydroxymethyl Drospirenone co-elution.

Part 5: References

  • Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC Source: ResearchGate

  • A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids Source: PubMed

  • 7-Hydroxymethyl drospirenone | C24H32O4 | CID 71749144 Source: PubChem - NIH

  • Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study Source: PubMed

  • Determination of Drospirenone in Human Plasma by LC–Tandem-MS Source: ResearchGate

  • Drospirenone EP Impurity B Source: Veeprho

  • DROSPIRENONE Drospirenonum (EP Monograph) Source: DrugFuture

  • A stability indicating HPLC method for the determination of drospirenone in pharmaceutical dosage forms Source: ResearchGate

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in 7β-Hydroxymethyl Drospirenone HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 7β-Hydroxymethyl Drospirenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 7β-Hydroxymethyl Drospirenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing. The information provided herein is structured in a practical question-and-answer format to directly address challenges you may encounter during your analysis.

Understanding the Analyte: 7β-Hydroxymethyl Drospirenone

7β-Hydroxymethyl Drospirenone is a key impurity and derivative of Drospirenone, a synthetic progestin.[1] Its chemical structure includes a steroidal backbone with a hydroxymethyl group (-CH2OH) at the 7β position, which increases its polarity compared to the parent compound.[1] This modification, along with other functional groups like ketones and a lactone ring, dictates its behavior in reversed-phase HPLC.[1][2] While Drospirenone itself is considered a neutral molecule with no acid-base properties in aqueous solutions, the added hydroxyl group on its derivative can influence its interaction with the stationary phase.[3]

Property7β-Hydroxymethyl Drospirenone
Molecular Formula C24H32O4
Molecular Weight 384.51 g/mol [1][4][5][6]
Key Functional Groups Hydroxymethyl, Ketone, Lactone[1]
Expected Polarity Increased polarity relative to Drospirenone[1]
pKa As a derivative of Drospirenone, it is expected to be a neutral molecule.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem in my 7β-Hydroxymethyl Drospirenone analysis?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[7][8] An ideal peak should be symmetrical, resembling a Gaussian distribution.[8] This issue is problematic because it reduces peak height, which can negatively impact the limit of quantification, and makes accurate peak integration difficult, compromising the precision and accuracy of your results.[7] According to USP General Chapter <621>, peak symmetry is a critical parameter for system suitability.[9][10][11]

The primary cause of peak tailing is the presence of more than one retention mechanism during the separation.[7][12] For a compound like 7β-Hydroxymethyl Drospirenone, while the main interaction should be hydrophobic with the C18 stationary phase, secondary interactions can occur, leading to tailing.

Q2: My peak for 7β-Hydroxymethyl Drospirenone is tailing. What is the most common cause and my first troubleshooting step?

A2: The most frequent cause of peak tailing, particularly for compounds with polar functional groups, is secondary interaction with exposed silanol groups (Si-OH) on the silica-based stationary phase of your column.[7][13][14][15] These silanol groups can be acidic and interact with polar parts of the analyte, such as the hydroxymethyl group on your compound, causing some molecules to be retained longer than others and resulting in a tail.[7][12]

Your First Step: Mobile Phase pH Adjustment

The ionization state of silanol groups is highly dependent on the mobile phase pH.[16][17] By lowering the pH, you can suppress the ionization of these silanols, minimizing their ability to interact with your analyte.

Protocol: Mobile Phase pH Optimization

  • Prepare a Buffered Mobile Phase: Use a buffer with a pKa about 1 pH unit away from your target pH to ensure stable pH control. For example, a formic acid buffer is effective for low pH ranges. A validated method for Drospirenone uses 0.1% formic acid in the aqueous portion of the mobile phase.[18]

  • Target a Low pH: Adjust the aqueous portion of your mobile phase to a pH of ≤ 3.[7][12] At this pH, most silanol groups will be protonated and less likely to cause secondary interactions.[13][19]

  • Equilibrate and Analyze: Thoroughly equilibrate your column with the new mobile phase (at least 10-15 column volumes) and reinject your sample.

  • Observe Peak Shape: Compare the peak symmetry to your previous results. A significant improvement indicates that silanol interactions were the primary cause of tailing.

Mobile Phase pHEffect on Silanol GroupsExpected Impact on Peak Shape
> 4Ionized (SiO-)Increased tailing due to secondary interactions.[14]
≤ 3Protonated (SiOH)Reduced tailing due to suppressed silanol activity.[7][12]
Q3: I've adjusted the mobile phase pH, but I still see some peak tailing. What should I investigate next?

A3: If pH optimization doesn't completely resolve the issue, you should consider the column chemistry and potential hardware or system-level problems.

Troubleshooting Workflow

The following diagram outlines a systematic approach to further troubleshoot peak tailing after initial pH adjustments have been made.

G cluster_legend Legend start Peak Tailing Persists After pH Adjustment col_chem Evaluate Column Chemistry start->col_chem extra_col Investigate Extra-Column Volume start->extra_col overload Check for Column Overload start->overload end_capped end_capped col_chem->end_capped Is column end-capped? check_tubing check_tubing extra_col->check_tubing Check tubing length and diameter dilute_sample dilute_sample overload->dilute_sample Dilute sample and reinject yes_col yes_col end_capped->yes_col Yes no_col no_col end_capped->no_col No check_age check_age yes_col->check_age Check column age/performance switch_col switch_col no_col->switch_col Switch to end-capped or hybrid column flush_col flush_col check_age->flush_col Flush with strong solvent replace_col replace_col flush_col->replace_col If no improvement, replace column check_fittings check_fittings check_tubing->check_fittings Check fittings and connections minimize_dead_vol minimize_dead_vol check_fittings->minimize_dead_vol Minimize dead volume observe_shape observe_shape dilute_sample->observe_shape Observe peak shape improved improved observe_shape->improved Improved? reduce_load reduce_load improved->reduce_load Reduce sample load k1 Initial State k2 Primary Actions k3 Troubleshooting Steps

Caption: A troubleshooting workflow for persistent peak tailing.

Q4: How does my choice of HPLC column affect peak tailing for this compound?

A4: The choice of stationary phase is critical.[20] Not all C18 columns are the same. For polar compounds like 7β-Hydroxymethyl Drospirenone, secondary interactions with the silica backbone are a major concern.

  • End-Capped Columns: Modern HPLC columns are often "end-capped," where residual silanol groups are chemically deactivated to reduce their activity.[13] Using a high-quality, fully end-capped C18 column is highly recommended to minimize tailing.[21]

  • Type B Silica: Columns made with high-purity, "Type B" silica have lower metal content and fewer acidic silanol sites, which significantly improves peak shape for polar and basic compounds.[7]

  • Alternative Chemistries: If tailing persists even on a good quality C18 column, consider a column with a different selectivity. A polar-embedded phase or a phenyl-hexyl phase can offer alternative interactions that may improve peak shape for steroidal compounds.[20][21][22]

Recommendation: Verify that you are using a modern, high-purity, end-capped C18 column. If your column is old or has been used extensively, it may be degraded, and replacement is often the best solution.[15]

Q5: Could issues with my HPLC system itself be causing the peak tailing?

A5: Yes, this is known as "extra-column broadening" or "extra-column volume."[23][24] It occurs when the sample band spreads out in the tubing and connections between the injector and the detector. This can contribute to peak asymmetry and tailing, especially for early-eluting peaks.

Protocol: Checking for Extra-Column Effects

  • Tubing: Use tubing with the smallest possible internal diameter and shortest possible length, particularly between the column and the detector.[24]

  • Fittings: Ensure all fittings and ferrules are correctly installed and tightened to avoid dead volumes.[15]

  • Column Installation: Make sure the column is properly seated in its end-fittings. A poor connection can create a void.

  • Guard Column: If you are using a guard column, ensure it is packed efficiently and not contributing to the problem. A contaminated or poorly packed guard column can cause significant tailing.

Q6: I've checked my mobile phase, column, and system hardware, but the tailing is still unacceptable. Are there any other factors to consider?

A6: Yes, there are a few other potential causes to investigate:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[13][15] To check for this, dilute your sample 10-fold and reinject it. If the peak shape improves significantly, you were likely overloading the column.[13]

  • Metal Chelation: Trace metal contaminants in the silica matrix of the column or from system components can sometimes chelate with analytes, causing tailing.[7][24] Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes mitigate this, though it is less common for neutral steroidal compounds.[25]

  • Column Contamination and Voids: Over time, columns can become contaminated at the inlet frit, or the packed bed can settle, creating a void.[12] This disrupts the flow path and causes peak distortion.[12][26]

    • Diagnosis: A sudden increase in tailing for all peaks, often accompanied by a drop in pressure, can indicate a void.[12]

    • Solution: Reversing and flushing the column (if the manufacturer allows) can sometimes dislodge contaminants from the inlet frit.[12] However, if a void has formed, the column usually needs to be replaced.[12]

Summary of Key Troubleshooting Steps

IssuePotential CauseRecommended Action
Chemical Interactions Secondary interactions with silanol groups.Lower mobile phase pH to ≤ 3. Use a high-purity, end-capped C18 column.[7][12][13]
Hardware/System Extra-column volume (dead volume).Use shorter, narrower ID tubing. Check all fittings for proper connection.[24]
Column Health Contamination, bed deformation, or void.Flush column with a strong solvent. If no improvement, replace the column.[12]
Method Parameters Mass overload of the column.Dilute the sample and reinject. If peak shape improves, reduce injection volume or sample concentration.[13][15]

By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing in your 7β-Hydroxymethyl Drospirenone HPLC analysis, leading to more accurate and reliable results.

References

  • EvitaChem. (n.d.). 7β-Hydroxymethyl Drospirenone (EVT-1500133).
  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Global Substance Registration System. (n.d.). 7-HYDROXYMETHYL DROSPIRENONE.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • LGC Standards. (n.d.). 7b-Hydroxymethyl Drospirenone.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Sciences, 11(10), 106-112.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved from a generic HPLC troubleshooting guide.
  • Patel, R., Rathod, D. K., & Patel, V. (n.d.). RP-HPLC Method Development and Validation for Estimation of Drospirenone and Ethinyl Estradiol in Bulk and Combined Dosage Form. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). Drospirenone. PubChem Compound Database.
  • U.S. Food and Drug Administration. (2006, March 16). Center for Drug Evaluation and Research Application Number: 21-676.
  • Talath, S., Humaira, S., & Dhaneshwar, S. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-8.
  • de Oliveira, M. A., de Oliveira, A. C., de Souza, A. S., & de Oliveira, L. A. (2013). Simultaneous determination of ethinyl estradiol and drospirenone in oral contraceptive by high performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 49(1), 139-146.
  • Agilent. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • ResearchGate. (2025, March 5). METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ETHINYLESTRADIOL IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC.
  • Agilent. (2020, November 11). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • ECA Academy. (2022, September 7). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements.
  • USP-NF. (2023, January 6). <621> Chromatography.
  • Scribd. (2021, May 1). USP-NF 621 Chromatography.
  • Wikipedia. (n.d.). Drospirenone.
  • National Center for Biotechnology Information. (n.d.). 7-Hydroxymethyl drospirenone. PubChem Compound Database.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Oxford Academic. (2023, September 27). B-186 Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting.
  • Benchchem. (n.d.). troubleshooting peak tailing in HPLC analysis of lantadene C.
  • Biovanix Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Drug Information. (n.d.). Drospirenone (JAN/USP/INN).
  • ClinPGx. (n.d.). drospirenone.

Sources

Optimization

Troubleshooting retention time shifts for 7β-Hydroxymethyl Drospirenone

Welcome to the Technical Support Center for Analytical Development . This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with steroid prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development . This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with steroid profiling.

Below, you will find an expert-level troubleshooting framework dedicated to resolving retention time (RT) shifts for 7β-Hydroxymethyl Drospirenone , a critical process-related impurity and degradant of the synthetic progestin Drospirenone.

Diagnostic Workflow: Isolating the Root Cause

Before altering any instrument parameters, you must establish whether the shift is a physical system failure or a chemical selectivity issue. Follow this self-validating decision tree to isolate the root cause.

RT_Troubleshooting Start RT Shift Detected: 7β-OH Drospirenone CheckT0 Evaluate t0 (Void Volume Marker) Start->CheckT0 T0Shift Did t0 shift proportionally? CheckT0->T0Shift FlowIssue System/Physical Issue: Check Pump, Leaks, Degasser T0Shift->FlowIssue Yes ChemIssue Chemical Issue: Evaluate Peak Selectivity T0Shift->ChemIssue No AllPeaks Do all analyte peaks shift? ChemIssue->AllPeaks OrgTemp Global Chemical Shift: Check % Organic & Temp AllPeaks->OrgTemp Yes SpecificPeak Specific Selectivity Shift: 7β-OH Drospirenone only AllPeaks->SpecificPeak No Resolution Action: Replace Buffer, Check Column Aging SpecificPeak->Resolution

Logical decision tree for diagnosing HPLC retention time shifts.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the retention time of 7β-Hydroxymethyl Drospirenone drifting later, while the main Drospirenone peak remains completely stable? A1: This is a classic selectivity (


) shift driven by secondary interactions. Drospirenone is a highly lipophilic, neutral steroid. However, 7β-Hydroxymethyl Drospirenone possesses a polar primary alcohol (-OH) group at the 7β position.
  • The Causality: As your C18 column ages, the hydrophobic end-capping degrades, exposing active silanols (Si-OH) on the underlying silica support. The hydroxyl group of your impurity acts as a hydrogen bond donor/acceptor, interacting strongly with these exposed silanols[1]. This secondary retention mechanism selectively increases the retention time and tailing factor of the 7β-OH impurity, while the lipophilic parent drug remains unaffected.

  • The Fix: Switch to a heavily end-capped or polar-embedded C18 column, and ensure your mobile phase is properly buffered (e.g., 0.1% Formic Acid) to suppress silanol ionization.

Q2: Both Drospirenone and 7β-Hydroxymethyl Drospirenone are shifting from injection to injection. How do I distinguish between a pump issue and a chemistry issue? A2: You must use a self-validating system by monitoring the void volume marker (


), which represents the time it takes for an unretained molecule to pass through the system.
  • Physical Cause: If the retention time of the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     marker (often visible as the first baseline disturbance from the sample solvent) shifts proportionally with your steroid peaks, the root cause is physical—most likely a micro-leak in the pump head, a faulty check valve, or [2].
    
  • Chemical Cause: If

    
     remains perfectly stable but the analyte peaks drift, the issue is chemical. This indicates a change in the mobile phase composition (e.g., evaporation of the organic modifier) or a failure in the pump's proportioning valve[3].
    

Q3: How does laboratory temperature fluctuation specifically affect the separation of these structurally similar steroid isomers? A3: Steroid partitioning into a reversed-phase stationary phase is highly governed by thermodynamics. Because 7β-Hydroxymethyl Drospirenone and Drospirenone have different enthalpies of transfer (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) due to differing hydrogen-bonding capacities, they respond differently to temperature changes. Even a 1 °C fluctuation in the laboratory environment can shift retention times by 1–2%. If you are not using a tightly controlled column oven, the relative retention factors (

) will drift, potentially causing the impurity to co-elute with the main peak or other degradants.

Quantitative Troubleshooting Parameters

To maintain a self-validating analytical method, ensure your system parameters stay within the strict tolerances outlined below. Deviations beyond these limits will disproportionately impact the hydroxylated impurity.

Chromatographic ParameterTarget ConditionAllowable VarianceMechanistic Impact on 7β-OH Drospirenone RT
Mobile Phase Composition Isocratic (e.g., 60:40 Water:ACN)± 0.5%High: Minor loss of organic modifier via evaporation increases RT globally[3].
Column Temperature 25 °C or 30 °C (Oven)± 0.5 °CHigh: Alters partition coefficients; changes selectivity (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

) vs parent drug.
Flow Rate 1.0 mL/min± 0.02 mL/minMedium: Causes proportional shift in all peaks and the

void volume[4].
Aqueous Buffer pH pH 3.0 - 5.0± 0.1 pH unitsHigh: Changes silanol ionization state; increases tailing and RT for polar -OH groups[1].

Self-Validating Experimental Protocol: Impurity Profiling

To eliminate retention time drift, execute the following standardized workflow. This protocol builds inherent validation checks into the sample analysis.

Analytical_Workflow SamplePrep Sample Preparation (Extraction & Dilution) Equilibration Column Equilibration (≥10 Column Volumes) SamplePrep->Equilibration Injection HPLC Injection (Drospirenone + Impurities) Equilibration->Injection Separation Reversed-Phase Separation (C18, Isocratic/Gradient) Injection->Separation Detection UV/PDA Detection (λ = 240-270 nm) Separation->Detection DataAnalysis Data Processing (RT Verification) Detection->DataAnalysis

Standardized HPLC workflow for drospirenone impurity profiling.

Step 1: Mobile Phase Preparation & System Purging Prepare the aqueous phase using a volatile buffer (e.g., 0.1% Formic Acid) to mask active silanols. Filter through a 0.22 µm membrane. Before attaching the column, 5 to waste (at least 3-5 system volumes) to eliminate residual solvents from previous methods that could cause unpredictable selectivity shifts[5].

Step 2: Column Equilibration & Thermal Stabilization Install a high-purity, fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]. Secure the column inside a forced-air column oven set to 30 °C. Pump the mobile phase at 1.0 mL/min for a minimum of 10 column volumes. Monitor the baseline at 240-270 nm until pressure and UV absorbance are completely flat.

Step 3: System Suitability Testing (SST) Inject a resolution standard containing both Drospirenone and 7β-Hydroxymethyl Drospirenone.

  • Validation Check: Verify that the

    
     marker matches historical data. Calculate the tailing factor for the 7β-OH impurity; if it exceeds 1.5, the column's end-capping has failed, and the column must be replaced before proceeding.
    

Step 4: Sample Injection & Isocratic Elution Inject 10-20 µL of the prepared sample[7]. Maintain a strictly isocratic flow (or precisely mixed high-pressure gradient) to ensure the local chemical environment inside the column remains constant, preventing the hydroxylated impurity from shifting relative to the parent drug.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.2

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA.5

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today.4

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.3

  • Why Does Retention Time Shift? | HPLC Tip. Phenomenex.1

  • Validated RP -HPLC Method for the Estimation of Drospirenone in Formulation. ResearchGate.6

  • Method Development and Validation for the Simultaneous Estimation of Drospirenone and Estetrol. CR Subscription.7

Sources

Troubleshooting

Technical Support Center: Optimizing 7β-Hydroxymethyl Drospirenone Plasma Analysis

A Guide to Overcoming Matrix Effects for Accurate and Reliable Quantification Welcome to the Technical Support Center. This guide is designed by senior application scientists to help you navigate one of the most signific...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Matrix Effects for Accurate and Reliable Quantification

Welcome to the Technical Support Center. This guide is designed by senior application scientists to help you navigate one of the most significant challenges in bioanalytical LC-MS/MS method development: matrix effects. When analyzing 7β-Hydroxymethyl Drospirenone, a key metabolite of the synthetic progestin Drospirenone, in a complex biological matrix like plasma, endogenous components can severely interfere with the ionization of the analyte.[1][2][3] This interference can lead to inaccurate and irreproducible results, compromising the integrity of your data.

This guide provides detailed, causality-based explanations, field-proven protocols, and troubleshooting solutions to ensure the robustness and reliability of your analytical method.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: I am observing significant ion suppression (>25%) for 7β-Hydroxymethyl Drospirenone when analyzing my samples after a simple protein precipitation (PPT). What is the most likely cause, and how can I fix it?

Answer:

Significant ion suppression following a basic protein precipitation (PPT) with acetonitrile or methanol is a classic and very common issue in the LC-MS/MS analysis of plasma samples.[1][4][5] The root cause is almost invariably the co-extraction of phospholipids from the plasma matrix.[1][6]

The Causal Chain of the Problem:

  • Protein Precipitation: The addition of an organic solvent like acetonitrile denatures and precipitates the large protein molecules in the plasma.

  • Phospholipid Solubility: Unfortunately, phospholipids, which are major components of cell membranes and highly abundant in plasma, are soluble in the resulting aqueous-organic supernatant.[6]

  • Chromatographic Co-elution: During the LC run, these phospholipids often elute from the analytical column in the same time window as many moderately polar analytes, including steroid metabolites like 7β-Hydroxymethyl Drospirenone.[6]

  • Ionization Interference: In the mass spectrometer's electrospray ionization (ESI) source, the co-eluting phospholipids compete with your analyte for the available charge and for access to the gas phase.[2][3] Due to their high concentration and surface-active nature, they effectively "steal" the energy required to ionize your target analyte, leading to a reduced signal, a phenomenon known as ion suppression.[7]

Troubleshooting Workflow:

Figure 1: Workflow for addressing ion suppression.

Recommended Solutions:

  • Strategy 1: Liquid-Liquid Extraction (LLE): LLE using a moderately nonpolar solvent like methyl tert-butyl ether (MTBE) can be a significant improvement. While 7β-Hydroxymethyl Drospirenone will be efficiently extracted into the organic phase, the highly polar phosphate head groups of phospholipids limit their solubility, resulting in a much cleaner extract.[1][8]

  • Strategy 2: Solid-Phase Extraction (SPE): This is a more selective and robust sample preparation technique.[9][10] For steroid analysis, a reversed-phase sorbent like C18 is commonly used.[9][10] After loading the sample, a weak organic wash removes polar interferences, and then the analyte is eluted with a strong organic solvent, leaving many of the more hydrophobic phospholipids behind.[11]

  • Strategy 3 (Most Effective): HybridSPE®-Phospholipid Technology: This technology combines the simplicity of protein precipitation with a highly specific phospholipid removal step.[12][13][14] The sample is added to a device containing a precipitating agent and a sorbent with zirconia-coated particles. The zirconia acts as a Lewis acid, forming a strong, selective bond with the phosphate group (a Lewis base) of the phospholipids, effectively trapping them.[12][14][15] The resulting supernatant is exceptionally clean and free from both proteins and phospholipids.[12]

Comparison of Sample Preparation Techniques:

TechniqueEstimated Phospholipid RemovalTypical Analyte RecoveryEffort/Complexity
Protein Precipitation (PPT) < 20%> 95%Low
Liquid-Liquid Extraction (LLE) 70-85%80-95%Medium
Solid-Phase Extraction (SPE) 85-97%[11]85-100%High
HybridSPE®-Phospholipid > 99%[12]> 95%Low-Medium
Question 2: My recovery for 7β-Hydroxymethyl Drospirenone is inconsistent and low (<70%) after Solid-Phase Extraction (SPE). What are the most common errors in the SPE protocol that could cause this?

Answer:

Low and inconsistent recovery in SPE is almost always due to a flaw in one of the core procedural steps. Each step is critical for ensuring the analyte is successfully retained and then eluted.[16][17]

Detailed, Self-Validating SPE Protocol (Example for C18 Cartridge):

  • Conditioning (Sorbent Activation):

    • Step: Pass 1 mL of methanol through the cartridge.

    • Purpose: This is essential to solvate and "activate" the C18 hydrocarbon chains. In their dry state, these chains are collapsed and offer poor surface area for interaction. Methanol allows them to extend, making the stationary phase receptive to the analyte. Crucially, do not allow the sorbent to dry out after this step. [16][18]

  • Equilibration (Solvent Exchange):

    • Step: Immediately follow the methanol with 1 mL of purified water (or a buffer matching the sample's pH).

    • Purpose: This step replaces the organic solvent with an aqueous one that is miscible with your sample. Loading an aqueous sample directly onto a methanol-conditioned cartridge can cause the analyte to "break through" without being retained.[18]

  • Sample Loading:

    • Step: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid to ensure the analyte is in a neutral state for maximum retention) at a slow, steady flow rate (approx. 1 mL/min).

    • Purpose: A slow loading rate is critical to allow sufficient time for the partitioning equilibrium to be established between the analyte and the C18 sorbent, ensuring efficient capture.[16]

  • Washing:

    • Step: Pass 1 mL of 5-10% methanol in water through the cartridge.

    • Purpose: This step is designed to remove weakly bound, polar interferences (like salts) without prematurely eluting your more strongly retained analyte. This is key to achieving a clean final extract.[11]

  • Elution:

    • Step: Elute the analyte using 1 mL of a strong organic solvent, such as 95% acetonitrile or methanol.

    • Purpose: The high organic strength of the elution solvent disrupts the hydrophobic interactions holding the analyte to the sorbent, allowing it to be collected. Ensure the volume is sufficient to completely wet the sorbent bed.[16][17]

Troubleshooting Checklist for Low Recovery:

  • Did the sorbent bed dry out? This is the most common cause of failure. If the sorbent dries after conditioning and before sample loading, the C18 chains collapse, and retention will be poor.[18]

  • Is the sample pH correct? For reversed-phase SPE, the analyte should ideally be in a neutral, non-ionized state to maximize hydrophobic retention.

  • Is the wash solvent too strong? If your wash step contains too much organic solvent, you may be prematurely eluting your analyte. Collect the wash fraction and analyze it to check for your analyte.

  • Is the elution solvent strong enough? If the elution solvent is too weak, the analyte will remain on the cartridge. Try a stronger solvent or a larger volume.[17][19]

Question 3: I'm still seeing matrix effects even after using SPE. How can I improve my chromatographic separation to mitigate these effects?

Answer:

Even with excellent sample cleanup, some matrix components may persist. Optimizing the liquid chromatography (LC) separation is your next line of defense. The goal is to achieve chromatographic resolution between your analyte and any remaining interfering compounds.[20][21]

Strategies for Chromatographic Optimization:

  • Gradient Profile Adjustment:

    • Problem: A fast, steep gradient can compress peaks, increasing the likelihood that a matrix component will co-elute with your analyte.

    • Solution: Flatten the gradient around the elution time of 7β-Hydroxymethyl Drospirenone. For example, if your analyte elutes at 5 minutes when the mobile phase is at 50% B, try programming the gradient to go from 45% to 55% B over 3-4 minutes instead of just one. This will increase the separation between closely eluting compounds.[21]

  • Change Column Chemistry:

    • Problem: A standard C18 column relies solely on hydrophobic interactions. If your analyte and an interference have similar hydrophobicity, they will be difficult to separate.

    • Solution: Switch to a column with a different stationary phase to introduce alternative separation mechanisms. A Biphenyl or PFP (Pentafluorophenyl) phase can provide different selectivity for steroids and their metabolites due to π-π and dipole-dipole interactions, which can resolve the co-elution.[22]

  • Transition to UHPLC (Ultra-High-Performance Liquid Chromatography):

    • Problem: Larger particle size columns (e.g., 5 µm) have lower efficiency, resulting in broader peaks.

    • Solution: Moving to a UHPLC system with a sub-2 µm particle size column dramatically increases chromatographic efficiency. This results in much sharper, narrower peaks. Sharper peaks are less likely to overlap with adjacent matrix interferences and provide a better signal-to-noise ratio.[22]

Logical Decision Tree for Method Optimization:

Method_Optimization Start Matrix Effect Observed Check_SamplePrep Is Sample Prep (SPE/LLE) Fully Optimized? Start->Check_SamplePrep Optimize_SamplePrep Improve Sample Prep (e.g., Use HybridSPE) Check_SamplePrep->Optimize_SamplePrep No Check_LC Is LC Separation Selective Enough? Check_SamplePrep->Check_LC Yes Optimize_SamplePrep->Check_LC Optimize_Gradient Flatten Gradient Profile Check_LC->Optimize_Gradient No End Problem Resolved Check_LC->End Yes Change_Column Change Column Chemistry (e.g., Biphenyl, PFP) Optimize_Gradient->Change_Column Use_UHPLC Switch to UHPLC (sub-2µm) Change_Column->Use_UHPLC Use_UHPLC->End

Figure 2: Decision tree for minimizing matrix effects.

References

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PMC (PubMed Central) URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: The Reason of Poor Sample Recovery When Using SPE Source: Hawach Scientific URL: [Link]

  • Title: Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology Source: Chromatography Today URL: [Link]

  • Title: Eliminate Matrix Effects with HybridSPE Source: Chromatography Today URL: [Link]

  • Title: Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen Source: PMC (PubMed Central) URL: [Link]

  • Title: Drospirenone Label Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: Technology Networks URL: [Link]

  • Title: HybridSPE®-Phospholipid Technology Source: Bioanalysis Zone URL: [Link]

  • Title: Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide Source: Welch Materials, Inc. URL: [Link]

  • Title: Troubleshooting Low Recovery Rates in Chromatographic Analysis Source: Welch Lab URL: [Link]

  • Title: Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans Source: ScienceDirect URL: [Link]

  • Title: Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development Source: ResearchGate URL: [Link]

  • Title: Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma Source: ACS Publications URL: [Link]

  • Title: Advances in Sample Preparation: Removing Phospholipids from Biological Samples Source: Technology Networks URL: [Link]

  • Title: Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate Source: Waters Corporation URL: [Link]

  • Title: Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay Source: PubMed URL: [Link]

  • Title: Matrix Effects: Causes and Solutions in Analysis Source: Phenomenex URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: LinkedIn URL: [Link]

  • Title: Three Most Common Problems Regard to Solid Phase Extraction (SPE) Source: Hawach Scientific URL: [Link]

  • Title: SPE of Steroid Analytes from Serum Source: Phenomenex URL: [Link]

  • Title: Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid Source: PubMed URL: [Link]

  • Title: Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples Source: ResearchGate URL: [Link]

  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbio URL: [Link]

  • Title: Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates Source: LCGC International URL: [Link]

  • Title: Pharmacology of Drospirenone ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Drospirenone Source: Wikipedia URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC International URL: [Link]

  • Title: Journal of Chromatography & Separation Techniques Source: Longdom Publishing URL: [Link]

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: Spectroscopy Online URL: [Link]

  • Title: Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+ Source: Biotage URL: [Link]

  • Title: Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control Source: RSC Publishing URL: [Link]

  • Title: A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma Source: MDPI URL: [Link]

  • Title: 7-HYDROXYMETHYL DROSPIRENONE Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: 7-Hydroxymethyl drospirenone Source: PubChem URL: [Link]

  • Title: Drospirenone - Impurity B Source: Pharmaffiliates URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 7β-Hydroxymethyl Drospirenone: A Comprehensive Comparison Guide per ICH Q2(R2)

Drospirenone is a widely utilized synthetic progestin in modern oral contraceptives and hormone replacement therapies. Due to its complex steroidal structure, its synthesis and degradation pathways produce several struct...

Author: BenchChem Technical Support Team. Date: March 2026

Drospirenone is a widely utilized synthetic progestin in modern oral contraceptives and hormone replacement therapies. Due to its complex steroidal structure, its synthesis and degradation pathways produce several structurally similar impurities, notably 7β-Hydroxymethyl Drospirenone [1]. Because steroidal epimers and hydroxylated derivatives share nearly identical molecular weights and polarities, isolating and quantifying this specific impurity presents a significant chromatographic challenge.

With the adoption of the updated (effective June 2024), regulatory bodies now mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[2][3]. This guide objectively compares traditional and advanced analytical platforms for 7β-Hydroxymethyl Drospirenone and provides a self-validating, step-by-step experimental protocol grounded in these new global standards.

Mechanistic Pathway & Analytical Target Profile (ATP)

Understanding the origin of 7β-Hydroxymethyl Drospirenone is critical for establishing the Analytical Target Profile (ATP). This impurity is primarily generated through selective enzymatic or chemical hydroxylation at the C-7β position of the drospirenone core[1].

Pathway DRSP Drospirenone (API) Active Progestin CYP Enzymatic/Chemical Hydroxylation (C-7β) DRSP->CYP Oxidation/Degradation Impurity 7β-Hydroxymethyl Drospirenone (Target Impurity) CYP->Impurity Major Pathway Other Other Epimers (e.g., 17-epi Drospirenone) CYP->Other Minor Pathway

Fig 1: Formation pathway of 7β-Hydroxymethyl Drospirenone from the Drospirenone API.

Because this impurity is pharmacologically active and structurally similar to the API, the ATP must demand high specificity (to prevent co-elution with 17-epi Drospirenone) and high sensitivity (to meet the ICH Q3A reporting threshold of typically <0.15% for impurities).

Platform Comparison: HPLC-UV vs. UHPLC-MS/MS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at ~240–274 nm has been the standard[4][5]. However, UV detection relies solely on chromatographic resolution. In contrast, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) leverages sub-2-micron column particles for superior theoretical plate counts, combined with Multiple Reaction Monitoring (MRM) for mass-specific isolation.

The table below provides a quantitative comparison of method performance based on ICH Q2(R2) criteria.

Performance MetricHPLC-UV (Traditional)UHPLC-MS/MS (Recommended)ICH Q2(R2) Rationale & Acceptance Criteria
Detection Mechanism Absorbance (λ ≈ 240-274 nm)MRM (m/z 345.2 → specific fragments)Specificity: Must demonstrate unambiguous detection of the analyte.
Selectivity Moderate (Prone to matrix co-elution)High (Mass-to-charge isolation)Interference: No interference from blank/placebo at the retention time.
Sensitivity (LOD/LOQ) LOD ~0.3 µg/mL, LOQ ~1.0 µg/mLLOD ~0.01 µg/mL, LOQ ~0.03 µg/mLThresholds: S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ. MS/MS is required for trace genotoxic limits.
Linearity Range LOQ to 120% of nominal limitLOQ to 150% of nominal limitRange: R² ≥ 0.999, with residuals randomly distributed across the curve.
Run Time 25 - 40 minutes5 - 10 minutesEfficiency: Fit for purpose; faster runs enable high-throughput stability testing.
Accuracy (Recovery) 95% - 105%98% - 102%Trueness: Mean recovery across 3 concentration levels must fall within predefined specs.

Scientific Causality for Platform Choice: We recommend UHPLC-MS/MS for impurity profiling. The use of Acetonitrile (lower viscosity than methanol) paired with sub-2 µm stationary phases minimizes eddy diffusion (van Deemter equation), sharpening the peak of 7β-Hydroxymethyl Drospirenone. Furthermore, electrospray ionization (ESI) in positive mode perfectly exploits the steroidal ketone groups for protonation


.

ICH Q2(R2) Validation Workflow

The updated ICH Q2(R2) framework shifts away from isolated checkbox testing toward a holistic, self-validating lifecycle approach[6][7].

Validation_Workflow QbD Define Analytical Target Profile (ICH Q14 / Q2(R2)) MethodDev Method Development (Selectivity for 7β-OH-DRSP) QbD->MethodDev Spec Specificity Interference < 30% of LOQ MethodDev->Spec LOD_LOQ Sensitivity Determine LOD & LOQ MethodDev->LOD_LOQ Lin Linearity & Range LOQ to 120% Spec Spec->Lin LOD_LOQ->Lin AccPrec Accuracy & Precision %Recovery & %RSD Lin->AccPrec Robust Robustness Multivariate DoE AccPrec->Robust Valid Validated Method Ready for Routine QC Robust->Valid

Fig 2: ICH Q2(R2) compliant analytical method validation workflow for impurity profiling.

Step-by-Step Methodology: UHPLC-MS/MS Validation Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded within the workflow to ensure the instrument is fit-for-purpose before any validation parameters are calculated.

Step 1: Mobile Phase & System Preparation
  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the 7β-Hydroxymethyl Drospirenone in the ESI+ source.

  • Organic Phase (B): 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column: C18, 1.7 µm, 2.1 x 100 mm. Maintained at 40°C to reduce mobile phase viscosity and backpressure.

Step 2: Specificity & Forced Degradation
  • Procedure: Prepare blank solutions, placebo matrices, and Drospirenone API samples stressed under oxidative (3%

    
    ), acidic (0.1N HCl), and basic (0.1N NaOH) conditions[4][8].
    
  • Validation Check: Ensure the MRM transition for 7β-Hydroxymethyl Drospirenone (e.g., m/z 345.2 → specific product ion) shows no interfering peaks from the blank or placebo at the target retention time. The resolution (

    
    ) between the impurity and the main API peak must be 
    
    
    
    .
Step 3: Sensitivity (LOD & LOQ)
  • Procedure: Serially dilute the 7β-Hydroxymethyl Drospirenone reference standard.

  • Validation Check: Inject the dilutions until the signal-to-noise (S/N) ratio is approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ). Perform 6 replicate injections at the LOQ level to ensure a %RSD

    
    .
    
Step 4: Linearity and Range
  • Procedure: Prepare calibration standards at 6 concentration levels ranging from the established LOQ up to 120% (or 150%) of the specification limit for the impurity.

  • Validation Check: Plot the peak area ratio against concentration. Per ICH Q2(R2), apply linear regression analysis. The correlation coefficient (

    
    ) must be 
    
    
    
    , and the y-intercept should be statistically insignificant. Crucially, plot the residuals to ensure random distribution (proving no non-linear bias).
Step 5: Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of 7β-Hydroxymethyl Drospirenone into the API matrix at three levels: 50%, 100%, and 150% of the specification limit. Prepare three replicates per level (n=9 total).

  • Validation Check: Calculate the percentage recovery. Acceptable limits are strictly 98.0% to 102.0% for UHPLC-MS/MS. This proves the matrix does not cause ion suppression in the MS source.

Step 6: Precision (Repeatability & Intermediate Precision)
  • Procedure: For repeatability, inject 6 independent preparations of the 100% spike level on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different UHPLC system.

  • Validation Check: The relative standard deviation (%RSD) for peak areas must be

    
     for repeatability and 
    
    
    
    for intermediate precision.
Step 7: Robustness via Design of Experiments (DoE)
  • Procedure: Instead of the outdated One-Factor-At-a-Time (OFAT) approach, ICH Q2(R2) encourages multivariate DoE[2]. Utilize a Plackett-Burman design to simultaneously vary:

    • Column temperature (

      
      )
      
    • Flow rate (

      
       mL/min)
      
    • Mobile phase B initial composition (

      
      )
      
  • Validation Check: The method is deemed robust if these deliberate variations do not cause the System Suitability criteria (tailing factor

    
    , resolution 
    
    
    
    ) to fail.

Conclusion

Validating the analytical method for 7β-Hydroxymethyl Drospirenone requires navigating the complexities of steroidal chromatography. By transitioning from traditional HPLC-UV to UHPLC-MS/MS, laboratories can achieve the stringent sensitivity and selectivity required for impurity profiling. Furthermore, aligning the validation protocol with the updated ICH Q2(R2) guidelines ensures that the method is not only accurate and precise but also robustly designed to withstand the lifecycle demands of modern pharmaceutical quality control.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbDGroup.com. Available at:[Link]

Sources

Comparative

Establishing Limit of Detection (LOD) for 7β-Hydroxymethyl Drospirenone

[label="MS/MS Detection\n Fig 1. Self-validating workflow for LOD establishment per ICH Q2(R2).

Author: BenchChem Technical Support Team. Date: March 2026

[label="MS/MS Detection\n

Fig 1. Self-validating workflow for LOD establishment per ICH Q2(R2).

MRM_Pathway Precursor Precursor Ion [M+H]+ m/z 385.5 CID Collision Cell Argon Gas (CID) Precursor->CID Product1 Quantifier Ion m/z 367.5 (-H2O) CID->Product1 Primary Frag. Product2 Qualifier Ion m/z 349.5 (-2H2O) CID->Product2 Secondary Frag. Detector Electron Multiplier Amplification Product1->Detector Product2->Detector

Fig 2. ESI+ MS/MS fragmentation pathway for 7β-Hydroxymethyl Drospirenone.

Conclusion

Establishing the Limit of Detection for 7β-Hydroxymethyl Drospirenone requires moving beyond the limitations of legacy UV-based detection. By adopting a UHPLC-MS/MS platform and implementing an internal standard-driven, self-validating protocol, laboratories can achieve LODs in the low pg/mL range. This not only ensures strict compliance with ICH Q2(R2) guidelines but provides an unassailable, mathematically rigorous foundation for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). URL:[Link]

  • 7-Hydroxymethyl drospirenone | C24H32O4 | CID 71749144 . PubChem - National Institutes of Health (NIH). URL:[Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Drospirenone in Bulk and Pharmaceutical Dosage Form . Sutar et al., International Journal of Pharmaceutical Sciences and Research (IJPSR), 2020; Vol. 11(9): 4426-4432. URL:[Link]

Validation

Comparative Stability Profile: 7β-Hydroxymethyl vs. 7α-Hydroxymethyl Drospirenone

Executive Summary Drospirenone is a synthetic progestin characterized by its unique 6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone structure. A critical aspect of its pharmaceutical development and qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drospirenone is a synthetic progestin characterized by its unique 6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone structure. A critical aspect of its pharmaceutical development and quality control is managing its degradation profile. The most prominent degradation pathway involves the opening of the highly strained 6β,7β-cyclopropane ring, yielding 7-hydroxymethyl derivatives[1]. This guide provides an objective, data-driven comparison of the stability, mechanistic formation, and analytical profiling of the 7β-hydroxymethyl and 7α-hydroxymethyl epimers.

Mechanistic Causality: Stereochemical Strain and Ring Opening

The formation and comparative stability of 7-hydroxymethyl impurities are direct consequences of the steroidal backbone's stereochemistry.

  • 7β-Hydroxymethyl Drospirenone (EP Impurity B / USP Impurity) : The native drospirenone molecule features a cyclopropane ring on the β-face of the B-ring. Under acidic, basic, or oxidative stress, nucleophilic attack leads to the irreversible opening of this ring[1]. Because the methylene carbon originates on the β-face, the resulting hydroxymethyl group at C7 inherently retains the β-configuration[2]. This lack of stereochemical inversion makes the 7β-epimer the kinetically and thermodynamically favored major degradant, officially recognized in pharmacopeial monographs[3].

  • 7α-Hydroxymethyl Drospirenone : The 7α-epimer is sterically hindered by 1,3-diaxial interactions with the rigid steroidal core. It is rarely observed as a primary degradation product but serves as a critical intermediate during the stereospecific synthesis of drospirenone (e.g., via the reduction of C7-tertiary alcohols)[4]. If formed, the 7α-epimer exhibits lower thermodynamic stability and is highly prone to epimerization into the 7β-isomer under prolonged environmental stress.

DegradationPathway DRSP Drospirenone (API) [6β,7β-methylene] Stress Forced Degradation (Acidic/Basic/Oxidative) DRSP->Stress RingOpen 6β,7β-Cyclopropane Ring Opening Stress->RingOpen Hydrolysis Beta 7β-Hydroxymethyl Drospirenone (EP Impurity B) RingOpen->Beta Stereoretention (Major) Alpha 7α-Hydroxymethyl Drospirenone (Synthetic Epimer) RingOpen->Alpha Epimerization (Minor)

Fig 1. Mechanistic pathway of Drospirenone degradation to 7-hydroxymethyl epimers.

Comparative Stability Profile

To objectively compare the performance and stability of these two epimers, forced degradation principles were evaluated. The table below synthesizes their stability under standard ICH stress conditions.

Stress ConditionDrospirenone (API)7β-Hydroxymethyl (Impurity B)7α-Hydroxymethyl (Synthetic Epimer)
Acidic (0.1N HCl, 60°C)Highly susceptible (Cyclopropane ring opening)Moderately stableHighly susceptible (Epimerizes to 7β)
Basic (0.1N NaOH, 60°C)Susceptible (Lactone & cyclopropane opening)Stable as lactone-opened carboxylate saltRapid degradation / Epimerization
Oxidative (3% H2O2, RT)SusceptibleModerately stableModerately stable
Thermal (105°C, Solid)StableStableStable

Self-Validating Experimental Protocol: HPLC-PDA Profiling

To ensure trustworthiness in impurity profiling, the analytical method must be a self-validating system capable of baseline separating the 7β and 7α epimers from the main API peak. The following protocol leverages an isocratic reversed-phase liquid chromatography (RP-HPLC) method[5].

System Suitability & Self-Validation Criteria

Before sample analysis, the system must validate itself using a resolution mixture containing Drospirenone, 7β-Hydroxymethyl Drospirenone, and 7α-Hydroxymethyl Drospirenone.

  • Resolution (Rs) : Must be ≥ 2.0 between the 7α and 7β epimers.

  • Tailing Factor (Tf) : Must be ≤ 1.5 for all peaks.

  • Precision : %RSD of the 7β-epimer peak area across 5 replicate injections must be ≤ 2.0%.

Step-by-Step Methodology
  • Mobile Phase Preparation : Mix Acetonitrile and LC-MS grade Water in a 60:40 (v/v) ratio[5]. Degas via ultrasonication for 15 minutes.

  • Standard Preparation : Prepare a stock solution of Drospirenone API at 1.0 mg/mL in the mobile phase. Spike with 7β-Hydroxymethyl and 7α-Hydroxymethyl reference standards to achieve a final impurity concentration of 10–60 µg/mL[1].

  • Chromatographic Conditions :

    • Column : C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate : 1.0 mL/min (Isocratic elution).

    • Column Temperature : Ambient (25°C).

    • Injection Volume : 20 µL.

    • Detection : Photodiode Array (PDA) set to 245 nm (optimal for the conjugated enone system) or 271 nm[1][5].

  • Execution & Analysis : Inject the blank, followed by the system suitability mixture. Once Rs ≥ 2.0 is confirmed, inject the stressed samples. The 7β-epimer will typically elute prior to the highly lipophilic intact drospirenone, with the 7α-epimer exhibiting a distinct retention time due to its altered spatial interaction with the C18 stationary phase.

AnalyticalWorkflow Sample Sample Prep (10-60 µg/mL) HPLC HPLC Separation (C18, Isocratic) Sample->HPLC Detection PDA Detection (245 nm / 271 nm) HPLC->Detection Analysis Impurity Profiling (7β vs 7α) Detection->Analysis

Fig 2. Self-validating HPLC-PDA workflow for the quantification of Drospirenone impurities.

Conclusion

The 7β-hydroxymethyl epimer is the dominant, thermodynamically stable degradation product of drospirenone, recognized globally by pharmacopeial standards[3]. Conversely, the 7α-hydroxymethyl epimer is a sterically strained synthetic intermediate[4]. Robust HPLC-PDA methods are essential to monitor the irreversible cyclopropane ring opening and ensure the purity of drospirenone formulations[5].

References

  • [2] Buy 7β-Hydroxymethyl Drospirenone (EVT-1500133) - EvitaChem. EvitaChem. URL:

  • [3] Drospirenone USP 2025. Trungtamthuoc. URL:

  • [4] Stereospecific Synthesis of Drospirenone. ResearchGate. URL:

  • [1] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. ResearchGate. URL:

  • [5] A Well-Written Analytical Procedure for Regulated HPLC Testing. ResearchGate. URL:

Sources

Comparative

Qualifying Secondary Standards Against 7β-Hydroxymethyl Drospirenone Primary Reference: A Comparative Methodological Guide

Target Audience: Analytical Researchers, Metrologists, and Drug Development Professionals Content Focus: Objective comparison of Mass Balance vs. Quantitative NMR (qNMR) for reference standard qualification.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Metrologists, and Drug Development Professionals Content Focus: Objective comparison of Mass Balance vs. Quantitative NMR (qNMR) for reference standard qualification.

The Metrological Imperative

In pharmaceutical quality control, the integrity of analytical testing relies heavily on the purity assignment of reference standards. While primary compendial standards (e.g., USP or EP) are highly characterized and metrologically traceable, their high cost and limited supply make them impractical for routine daily use. Consequently, laboratories must qualify in-house secondary (working) standards against these primary references.

According to USP General Chapter <11> Reference Standards, secondary standards must be rigorously characterized to ensure their suitability for compendial applications[1]. When qualifying a secondary standard for 7β-Hydroxymethyl Drospirenone —a critical steroidal impurity monitored during the synthesis and stability testing of the contraceptive API Drospirenone[2]—analytical scientists must choose between the traditional Mass Balance approach and the modern Quantitative NMR (qNMR) approach[3].

Target Analyte Profiling

Understanding the physicochemical nature of the analyte is the first step in designing a self-validating qualification protocol.

  • Analyte: 7β-Hydroxymethyl Drospirenone (Drospirenone EP Impurity B)[4],[5].

  • Molecular Formula: C24H32O4[4].

  • Molecular Weight: 384.51 g/mol [4].

  • Structural Significance: The molecule retains the core drospirenone steroidal backbone but features a hydroxymethyl group (-CH₂OH) at the C7 position[2].

Causality in Method Selection: The steroidal backbone lacks strong, distinct chromophores beyond the Δ4-3-keto moiety. This makes baseline resolution of related steroidal impurities challenging in HPLC-UV. However, the isolated methylene protons of the C7-hydroxymethyl group provide a distinct, well-resolved multiplet in a 1H-NMR spectrum (typically ~3.5–3.8 ppm), making this molecule an exceptional candidate for direct qNMR integration[6].

Qualification Workflow Visualization

G Primary Primary Reference Standard (USP/EP 7β-Hydroxymethyl Drospirenone) Compare Qualification Strategy Primary->Compare Secondary Candidate Secondary Standard (In-house Batch) Secondary->Compare MB Mass Balance Approach (100% - Impurities) Compare->MB qNMR qNMR Approach (Internal Standard) Compare->qNMR HPLC HPLC-UV/MS (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF TGA TGA / ROI (Inorganics/Solvents) MB->TGA NMR_Acq 1H-NMR Acquisition (vs. Traceable IS) qNMR->NMR_Acq Cert Certified Secondary Standard (Assigned Purity Value) HPLC->Cert KF->Cert TGA->Cert NMR_Acq->Cert

Workflow comparing Mass Balance and qNMR strategies for secondary standard qualification.
Self-Validating Experimental Protocols

To ensure scientific integrity, a qualification protocol must be a closed, self-validating system where the causality of every parameter is defined. Below are the step-by-step methodologies for both approaches.

Protocol A: The Mass Balance Approach

The mass balance method determines purity by subtracting the sum of all orthogonal impurities from 100%[3],[6].

Step 1: Organic Impurity Profiling (HPLC-UV)

  • Action: Analyze the candidate secondary standard against the USP/EP primary standard using a validated stability-indicating C18 gradient method.

  • Self-Validation (System Suitability): The resolution (

    
    ) between Drospirenone and 7β-Hydroxymethyl Drospirenone must be 
    
    
    
    .
  • Causality: Co-elution of structurally similar steroidal impurities will artificially inflate the apparent purity. Baseline resolution ensures accurate integration of the main peak area percentage.

Step 2: Moisture Determination (Karl Fischer Titration)

  • Action: Perform coulometric Karl Fischer (KF) titration on a 50 mg aliquot.

  • Causality: HPLC-UV is blind to water. Because steroids can be hygroscopic, failing to account for water content will systematically overstate the assigned purity.

Step 3: Inorganic Residue (ROI) and Residual Solvents (GC-FID)

  • Action: Ignite a 1.0 g sample for Residue on Ignition (ROI) and run headspace GC-FID for volatile synthesis solvents (e.g., ethyl acetate, methanol).

  • Causality: Catalysts and solvents used during the synthesis of the 7β-hydroxymethyl derivative[2] do not absorb UV light at the target wavelength. Orthogonal detection is mandatory to close the mass balance equation.

Step 4: Purity Calculation



Protocol B: The qNMR Approach

qNMR is a primary ratio method that directly measures the mass fraction of the analyte by comparing the integral of a specific proton resonance to a metrologically traceable Internal Standard (IS)[3],[6].

Step 1: Sample Preparation & IS Selection

  • Action: Accurately co-weigh ~10 mg of the candidate 7β-Hydroxymethyl Drospirenone and ~5 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid or Benzoic Acid SRM) into a single vial using a microbalance (

    
     mg). Dissolve in 
    
    
    
    .
  • Causality: The IS must be chosen so its proton signals do not overlap with the analyte. The C7-hydroxymethyl protons of the analyte appear at ~3.6 ppm, while Maleic acid appears at ~6.3 ppm, ensuring zero interference.

Step 2: 1H-NMR Acquisition (600 MHz)

  • Action: Acquire the spectrum using a 90° excitation pulse. Set the relaxation delay (

    
    ) to 
    
    
    
    seconds.
  • Self-Validation: The Signal-to-Noise (S/N) ratio for the quantified peaks must be

    
    .
    
  • Causality: The

    
     must be at least 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton. Incomplete relaxation leads to signal attenuation, which systematically biases the integration and invalidates the metrological traceability.

Step 3: Purity Calculation



(Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS;

= Analyte).
Quantitative Performance Comparison

The following table summarizes the operational and metrological differences between the two qualification strategies for 7β-Hydroxymethyl Drospirenone.

ParameterProtocol A: Mass BalanceProtocol B: qNMRCausality / Impact on Laboratory Workflow
Primary Analytical Technique HPLC-UV, KF, GC, ROI1H-NMR (600 MHz)qNMR consolidates multiple orthogonal tests into a single analytical run[6].
Sample Mass Required ~100 - 500 mg~5 - 10 mgqNMR preserves highly valuable/expensive steroidal impurity standards.
Metrological Traceability USP/EP Primary StandardNIST SRM (e.g., Benzoic Acid)qNMR establishes direct traceability to SI units without needing the official primary standard for the assay[3].
Time-to-Result 3 - 5 Days< 1 DayMass balance requires sequential testing across multiple laboratory instruments.
Typical Expanded Uncertainty (

)
± 0.5% to 1.0%± 0.2% to 0.5%Mass balance propagates errors from four different instruments; qNMR relies solely on gravimetric precision and NMR integration.
Impurity Profiling ComprehensiveBlind to specific impuritiesMass balance identifies what the impurities are; qNMR only determines the absolute mass fraction of the main component.
Strategic Conclusion

When qualifying a secondary standard of 7β-Hydroxymethyl Drospirenone , the choice of methodology dictates both resource allocation and metrological confidence.

The Mass Balance approach remains the gold standard for laboratories that require a comprehensive understanding of the impurity profile (e.g., identifying specific degradation pathways). However, it is resource-intensive and consumes a significant amount of the candidate material.

Conversely, qNMR represents a highly efficient, self-validating alternative. By exploiting the distinct chemical shift of the C7-hydroxymethyl protons against a NIST-traceable internal standard, qNMR provides a highly accurate mass fraction assignment with minimal sample consumption and reduced expanded uncertainty[3],[6]. For routine qualification of secondary working standards where the qualitative impurity profile is already known from the synthesis route, qNMR is the superior metrological choice.

References
  • PubChem. 7-Hydroxymethyl drospirenone | C24H32O4 | CID 71749144. National Institutes of Health (NIH). [Link]

  • National Institutes of Health (NIH) / PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Anal Bioanal Chem. 2015. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 2021. [Link]

Sources

Validation

Analytical Robustness in Impurity Profiling: A Comparative Guide for 7β-Hydroxymethyl Drospirenone

As pharmaceutical regulatory frameworks increasingly emphasize Quality by Design (QbD), the analytical methods used to quantify active pharmaceutical ingredients (APIs) and their degradation products must demonstrate una...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks increasingly emphasize Quality by Design (QbD), the analytical methods used to quantify active pharmaceutical ingredients (APIs) and their degradation products must demonstrate unassailable robustness. Drospirenone, a synthetic progestin utilized in oral contraceptives, presents a unique analytical challenge due to its complex steroidal structure and the presence of closely eluting impurities[1].

Among these, 7β-Hydroxymethyl Drospirenone (often designated as Drospirenone EP Impurity B) is particularly challenging. This guide provides an objective comparison of analytical platforms for profiling this impurity, dissects the mechanistic causality behind separation challenges, and outlines a self-validating experimental protocol for robustness testing.

Mechanistic Causality: The Analytical Challenge of Impurity B

To design a robust method, one must first understand the molecular behavior of the analyte. 7β-Hydroxymethyl Drospirenone (C₂₄H₃₂O₄) is characterized by the addition of a hydroxymethyl group (-CH₂OH) at the C7 position of the drospirenone steroidal backbone, with a specific β-orientation[2].

The Chromatographic Consequence: In reversed-phase liquid chromatography (RP-LC) utilizing a C18 stationary phase, the addition of the polar hydroxymethyl group reduces the molecule's overall hydrophobicity compared to the parent drospirenone. Consequently, 7β-Hydroxymethyl Drospirenone elutes before the API. However, because the bulk of the steroidal framework (including the Δ4-3-keto moiety and the 17α-lactone ring) remains identical, the partition coefficient difference is marginal.

A slight decrease in the aqueous fraction of the mobile phase or a minor shift in column temperature can rapidly compress the resolution window, leading to co-elution. Therefore, traditional One-Factor-At-A-Time (OFAT) robustness testing is insufficient. A multivariate QbD approach is required to map the interaction between critical method parameters (CMPs)[3].

Platform Comparison: HPLC vs. UPLC vs. QbD-Optimized HPLC

Selecting the right analytical platform dictates the baseline robustness of the method. Below is an objective comparison of three dominant approaches for the separation of 7β-Hydroxymethyl Drospirenone from the API.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformMobile Phase / ColumnResolution (Rs) StabilityRun TimeRobustness ProfileBest Use Case
Traditional RP-HPLC Isocratic (e.g., Acetonitrile:Water 65:35), 5 µm C18[4]Highly sensitive to ±2% organic phase shifts.~10-15 minLow to Moderate. Prone to peak tailing if pH fluctuates.Routine QC with strict environmental controls.
RP-UPLC Gradient, sub-2 µm C18[5]Excellent baseline resolution; sharp peaks.< 5 minModerate. Highly sensitive to pressure and micro-temperature changes.High-throughput screening and rapid lot release.
QbD-Optimized HPLC Gradient DoE-optimized, 3-5 µm C18[3]Unaffected by deliberate multivariate changes.~10 minHigh. Design space mathematically proven to prevent co-elution.Regulatory submissions and global technology transfers.

Data synthesis indicates that while UPLC offers speed[5], QbD-Optimized HPLC provides the most resilient framework against inter-laboratory variations[3].

Visualizing the QbD Robustness Workflow

To transition from trial-and-error to a mathematically sound design space, laboratories must adopt a structured workflow. The following diagram illustrates the logical progression of a multivariate robustness study.

Robustness_Workflow A 1. Define Analytical Target Profile (Rs ≥ 1.5 for Impurity B) B 2. Risk Assessment (Identify CMPs: Flow, %Org, Temp) A->B C 3. Design of Experiments (DoE) (Plackett-Burman Matrix) B->C D 4. Execute LC Runs (Self-Validating System) C->D E 5. Establish Design Space (Robust Control Strategy) D->E

QbD-based robustness testing workflow for Drospirenone impurities.

Experimental Protocol: A Self-Validating Robustness System

A highly robust method must be self-validating—meaning the protocol inherently checks its own reliability before data is accepted. The following step-by-step methodology utilizes a fractional factorial design to test the robustness of a 7β-Hydroxymethyl Drospirenone assay.

Step 1: Preparation of the System Suitability Solution
  • Accurately weigh 10 mg of Drospirenone API and 1 mg of 7β-Hydroxymethyl Drospirenone reference standard[6].

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume using a diluent of Methanol:Water (50:50 v/v)[3].

  • Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm membrane filter[4].

Step 2: Definition of Critical Method Parameters (CMPs)

Identify the parameters most likely to impact the hydrophobic interaction between the C18 column and the 7β-hydroxymethyl group:

  • Flow Rate: Nominal 1.0 mL/min (Variations: 0.8 and 1.2 mL/min)[4][5].

  • Mobile Phase Organic Composition: Nominal 65% Acetonitrile (Variations: 63% and 67%)[4].

  • Column Temperature: Nominal 30°C (Variations: 25°C and 35°C).

Step 3: Execution of the DoE Matrix

Execute a series of randomized chromatographic runs combining the high (+1) and low (-1) states of the CMPs.

  • Causality Check: Do not test parameters in isolation. A simultaneous decrease in flow rate and increase in organic phase will test the extreme limits of peak compression.

Step 4: System Self-Validation Criteria

The analytical run is only considered valid (and the method deemed robust) if the system meets the following criteria across all DoE permutations:

  • Resolution (Rs): Must remain ≥ 1.5 between 7β-Hydroxymethyl Drospirenone and Drospirenone.

  • Precision (%RSD): The relative standard deviation of the impurity peak area for six replicate injections must be ≤ 2.0%[1][4].

  • Peak Tailing: Must not exceed 1.5 for either peak.

Quantitative Robustness Data

The table below summarizes typical experimental outcomes when applying the aforementioned DoE matrix to a QbD-optimized HPLC method.

Table 2: Impact of Deliberate Parameter Variations on Impurity B
Parameter Variation7β-Hydroxymethyl Drospirenone RT (min)Drospirenone RT (min)Resolution (Rs)Peak Area %RSD (n=6)
Nominal Conditions 4.856.502.80.66%
Flow Rate: 0.8 mL/min 5.927.853.10.82%
Flow Rate: 1.2 mL/min 4.105.452.40.55%
Organic Phase: 63% ACN 5.307.103.00.66%
Organic Phase: 67% ACN 4.455.952.21.01%
Temperature: 25°C 5.056.752.90.78%

Analysis: The data demonstrates that while retention times (RT) shift predictably with flow rate and organic composition changes, the critical self-validating metric—Resolution (Rs)—never drops below the 1.5 threshold. Furthermore, the %RSD remains well below the 2.0% limit[1], confirming that the method is scientifically sound and robust against routine laboratory fluctuations.

References

1.2, EvitaChem. 2.1, RJPBCS. 3.4, IJPPR. 4.5, JAPS. 5.6, ResearchGate. 6.3, ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7β-Hydroxymethyl Drospirenone

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent active pharmaceutical ingredients (APIs) and their derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent active pharmaceutical ingredients (APIs) and their derivatives demands a comprehensive safety strategy that extends beyond mere compliance. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 7β-Hydroxymethyl Drospirenone. Our focus is on providing a self-validating system of protocols where the logic behind each step is clear, ensuring both personal and environmental safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The SDS for Drospirenone classifies it as a hazardous substance with significant health risks[3]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Carcinogenicity: Suspected of causing cancer.[3]

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[3]

Given these classifications, 7β-Hydroxymethyl Drospirenone must be considered a highly potent API (HPAPI). Such compounds are typically categorized into Occupational Exposure Bands (OEB), which correlate potential toxicity with required containment and handling practices. While a formal OEB has not been assigned, the toxicological profile of the parent compound suggests it would fall into a high-potency category (e.g., OEB 4 or 5), necessitating stringent controls.[4]

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must emphasize that it is the last line of defense in the hierarchy of safety controls.[5][6] The primary goal is always to minimize exposure at the source.

  • Elimination/Substitution: While not always possible in research, consider if less hazardous alternatives can be used.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For a potent powder like 7β-Hydroxymethyl Drospirenone, this is non-negotiable.

    • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: For weighing and transferring powder to minimize particle dispersion.[7]

    • Certified Chemical Fume Hood: For all manipulations involving solutions, such as preparing stock solutions or dilutions.[8]

    • Closed Systems: For larger scale operations, using closed reactors and transfer systems is key.[9]

  • Administrative Controls: These are procedural controls to reduce exposure duration and frequency.

    • Designated Work Areas: Restrict the handling of this compound to specific, clearly marked areas.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every task involving the compound.[6]

    • Training: All personnel must be thoroughly trained on the hazards, SOPs, and emergency procedures before handling the compound.[10]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE must be tailored to the specific task and the potential for exposure. The following table provides a clear guide for minimum PPE requirements when handling 7β-Hydroxymethyl Drospirenone.

TaskRequired Engineering ControlMinimum PPE RequirementsRationale & Key Considerations
Weighing Solid Compound Ventilated Balance Enclosure (VBE) or Powder Containment HoodRespiratory: N95 Respirator (minimum); Powered Air-Purifying Respirator (PAPR) is recommended.[4][11]Hand: Double Nitrile Gloves (powder-free).[5]Body: Disposable, solid-front lab coat or coverall (e.g., Tyvek®).[12]Eye/Face: Safety goggles.[11]The primary risk is inhalation of fine powder.[7] Double gloving prevents contamination when removing the outer pair. A disposable coat prevents carrying contamination outside the work area.
Preparing Solutions Chemical Fume HoodRespiratory: Not typically required if work is performed correctly within a certified fume hood. Keep a respirator available for emergencies.Hand: Double Nitrile Gloves (powder-free).[5]Body: Disposable, solid-front lab coat or coverall.Eye/Face: Safety goggles and a face shield if there is a splash risk.[6]The risk shifts from inhalation to splash and skin contact. The outer glove should be changed immediately if contamination is suspected.[5]
Conducting Experiments Chemical Fume HoodHand: Double Nitrile Gloves (powder-free).Body: Lab coat (disposable recommended).Eye/Face: Safety goggles.Standard laboratory procedure with potent compounds requires diligent hand and eye protection to prevent accidental exposure.
Spill Cleanup N/ARespiratory: Chemical cartridge-type respirator or PAPR.[5]Hand: Heavy-duty Nitrile or Butyl Rubber Gloves (over inner nitrile gloves).Body: Chemical-resistant coverall and shoe covers.[11]Eye/Face: Chemical splash goggles and face shield.This is a high-risk activity. The PPE level must be elevated to protect against both aerosolized powder and direct contact with a larger quantity of the compound.
Waste Disposal N/AHand: Double Nitrile Gloves (powder-free).Body: Lab coat.Eye/Face: Safety goggles.Protects against residual contamination on waste containers.

Procedural Guidance: Donning, Doffing, and Spill Management

Procedural discipline is critical to ensuring PPE is effective. Contamination often occurs during the removal (doffing) of equipment.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize cross-contamination.

Diagram: PPE Donning (Putting On) Sequence

G cluster_donning PPE Donning Sequence shoe_covers 1. Shoe Covers inner_gloves 2. Inner Gloves shoe_covers->inner_gloves coverall 3. Coverall / Gown inner_gloves->coverall respirator 4. Respirator coverall->respirator goggles 5. Goggles / Face Shield respirator->goggles outer_gloves 6. Outer Gloves (Over Cuff) goggles->outer_gloves

Caption: Logical sequence for donning PPE to ensure full coverage.

Diagram: PPE Doffing (Removal) Sequence

G cluster_doffing PPE Doffing Sequence (Most to Least Contaminated) outer_gloves 1. Outer Gloves coverall 2. Coverall / Gown (Turn Inside Out) outer_gloves->coverall shoe_covers 3. Shoe Covers coverall->shoe_covers goggles 4. Goggles / Face Shield shoe_covers->goggles inner_gloves 5. Inner Gloves goggles->inner_gloves respirator 6. Respirator (Exit Area First) inner_gloves->respirator wash 7. Wash Hands Thoroughly respirator->wash

Caption: Critical sequence for doffing PPE to prevent self-contamination.

Step-by-Step Spill Management Protocol
  • ALERT: Immediately alert personnel in the area. Evacuate if the spill is large or if you are unsure of the risk.

  • SECURE: Secure the area to prevent entry. Post warning signs.

  • ASSESS & PREPARE:

    • Consult the Safety Data Sheet for Drospirenone.[3]

    • Don the appropriate spill-level PPE as outlined in the table above.

    • Assemble your spill kit (absorbent pads, bags for hazardous waste, forceps for broken glass, etc.).

  • CONTAIN & CLEAN:

    • For Powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do NOT dry sweep.

    • For Liquids: Cover the spill with absorbent material, working from the outside in.

    • Carefully collect all contaminated materials using forceps or other tools and place them into a labeled hazardous waste bag.

  • DECONTAMINATE:

    • Wipe the spill area with an appropriate deactivating solution (if known) or a soap and water solution, followed by a solvent rinse (e.g., 70% ethanol), as appropriate for the surface.

    • Place all cleaning materials into the hazardous waste bag.

  • DISPOSE & REPORT:

    • Seal the hazardous waste bag and place it in a designated hazardous waste container.

    • Doff PPE as described in the workflow, disposing of all disposable items as hazardous waste.

    • Report the incident to your Environmental Health & Safety (EHS) department.

Decontamination and Waste Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), contaminated consumables (weigh boats, pipette tips), and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing 7β-Hydroxymethyl Drospirenone in a designated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[13]

  • Disposal Pathway: All waste must be disposed of through your institution's certified hazardous waste management program.[14] This typically involves incineration at high temperatures to ensure complete destruction of the potent compound.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[6][15]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[16] If breathing is difficult, seek emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Always report any exposure to your supervisor and EHS department. Providing a copy of the parent compound's SDS to medical personnel is essential.[17]

References

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Available from: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Available from: [Link]

  • Power, L. A., & Anderson, R. W. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Available from: [Link]

  • DuPont. (n.d.). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. Available from: [Link]

  • Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 13). High-Potency APIs: Containment and Handling Issues. Available from: [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available from: [Link]

  • Pharmaffiliates. (n.d.). Drospirenone - Impurity B | Chemical Name : 7β-hydroxymethyl derivative. Available from: [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS DROSPIRENONE. Available from: [Link]

  • Amazon S3. (n.d.). Drospirenone-Material Safety Datasheet. Available from: [Link]

  • ResearchGate. (2017, April 12). (PDF) POTENT HORMONES IN THE AIR OF WORKPLACE IN THE PHARMA INDUSTRY.... Available from: [Link]

  • UNFPA. (n.d.). Safe disposal and Management of unused, unwanted contraceptives. Available from: [Link]

  • American Academy of Pediatrics. (n.d.). Ethinyl Estradiol and Drospirenone | Drug Lookup | Pediatric Care Online. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (2024, October 31). Disposal of Unused Medicines: What You Should Know. Available from: [Link]

  • Specialist Pharmacy Service – NHS. (2025, December 23). Managing Controlled Drugs (CD) waste. Available from: [Link]

  • Specific Waste Industries. (2025, August 19). Controlled Substance Disposal: 6 Safe Disposal Methods. Available from: [Link]

  • Missouri Hospital Association. (n.d.). DISPOSING OF UNWANTED CONTROLLED SUBSTANCES. Available from: [Link]

Sources

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